AP 811
Description
Propriétés
Numéro CAS |
124833-45-0 |
|---|---|
Formule moléculaire |
C46H66N12O8 |
Poids moléculaire |
915.1 g/mol |
Nom IUPAC |
(3S)-4-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-methylbutyl]amino]pentanoyl]amino]-3-[[(2S,3S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-[4-(naphthalene-2-carbonylamino)phenyl]acetyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C46H66N12O8/c1-5-27(3)26-53-34(13-9-21-51-45(47)48)41(63)58-43(65)36(25-38(60)61)56-44(66)39(28(4)6-2)57-42(64)35(14-10-22-52-46(49)50)55-37(59)23-29-15-19-33(20-16-29)54-40(62)32-18-17-30-11-7-8-12-31(30)24-32/h7-8,11-12,15-20,24,27-28,34-36,39,53H,5-6,9-10,13-14,21-23,25-26H2,1-4H3,(H,54,62)(H,55,59)(H,56,66)(H,57,64)(H,60,61)(H4,47,48,51)(H4,49,50,52)(H,58,63,65)/t27-,28-,34-,35-,36-,39-/m0/s1 |
Clé InChI |
CWKUICQDCFQXIS-OCFLPWLCSA-N |
SMILES isomérique |
CC[C@H](C)CN[C@@H](CCCN=C(N)N)C(=O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2 |
SMILES canonique |
CCC(C)CNC(CCCN=C(N)N)C(=O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCCN=C(N)N)NC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2 |
Apparence |
Solid powder |
Autres numéros CAS |
124833-45-0 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
AP 811 |
Origine du produit |
United States |
Foundational & Exploratory
AP 811: A High-Affinity Ligand for the Natriuretic Peptide Receptor-C (NPR-C)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
AP 811 is a potent and highly selective synthetic peptide that acts as a ligand for the Natriuretic Peptide Receptor-C (NPR-C), also known as the atrial natriuretic peptide clearance receptor (ANP-CR). With a high binding affinity in the nanomolar range, this compound has become a critical tool for elucidating the physiological and pathophysiological roles of NPR-C. This document provides a comprehensive overview of the binding characteristics of this compound to NPR-C, details on its mechanism of action, and outlines the experimental methodologies used to characterize this interaction.
Introduction to this compound and NPR-C
The natriuretic peptide system plays a crucial role in cardiovascular and metabolic homeostasis. This system comprises three main receptors: NPR-A, NPR-B, and NPR-C. While NPR-A and NPR-B are guanylyl cyclase-coupled receptors that mediate the biological effects of natriuretic peptides, NPR-C is primarily known for its role in clearing these peptides from circulation.[1][2][3] However, emerging evidence suggests that NPR-C also possesses its own signaling capabilities, often through coupling to inhibitory G proteins (Gi), which can lead to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[1][4][5]
This compound is a derivative of the Phe8-Ile15 region of the atrial natriuretic peptide (ANP) and represents one of the smallest linear ligands for natriuretic peptide receptors.[4] Its high affinity and selectivity for NPR-C make it an invaluable pharmacological tool for studying the specific functions of this receptor, distinguishing its effects from those of NPR-A and NPR-B.
Quantitative Binding Affinity of this compound for NPR-C
Multiple studies have consistently demonstrated the high binding affinity of this compound for the NPR-C receptor. The affinity is typically reported with a dissociation constant (Ki) in the low nanomolar to high picomolar range, highlighting a strong and specific interaction.
| Ligand | Receptor | Binding Affinity (Ki) | Selectivity | Reference |
| This compound | NPR-C (ANP-CR) | 0.48 nM | >20,000-fold vs. NPR-1 | [6] |
| This compound | NPR-C (ANP-CR) | 0.45 nM | >20,000-fold vs. NPR-1 | [7] |
This high degree of selectivity is crucial for researchers aiming to isolate the effects of NPR-C modulation without confounding activities at other natriuretic peptide receptors.
Mechanism of Action and Signaling Pathways
This compound is characterized as a selective antagonist of the NPR-C receptor.[6][7] By binding to NPR-C, this compound can modulate various downstream signaling events. For instance, it has been shown to abolish the enhanced cardiomyocyte proliferation induced by low concentrations of ANP.[6] Furthermore, this compound inhibits ANP-stimulated Na+/K+ pump activity in ventricular cardiomyocytes.[7] In some contexts, particularly in relation to itch transmission, this compound has been used to pharmacologically inhibit NPR-C, thereby reducing BNP-facilitated histamine itch.[1] An older study also described AP-811 as a strong agonist for the ANP-C receptor, suggesting that its functional effect may be context-dependent.[4]
Signaling Pathway of NPR-C Modulation by this compound
The binding of a ligand like a natriuretic peptide to NPR-C can activate an associated inhibitory G-protein (Gi). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased production of cyclic AMP (cAMP). As an antagonist, this compound would block this process.
Experimental Protocols
Detailed experimental protocols for determining the binding affinity of this compound to NPR-C typically involve competitive binding assays. While the full, detailed protocols from the original publications are not provided here, the general methodology can be outlined.
Competitive Radioligand Binding Assay
This is a common method to determine the binding affinity of an unlabeled ligand (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the NPR-C receptor.
Materials:
-
Cell membranes or purified NPR-C receptor preparations.
-
Radiolabeled ligand with known affinity for NPR-C (e.g., [125I]-ANP).[8]
-
Unlabeled competitor ligand (this compound) at various concentrations.
-
Assay buffer.
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter.
General Procedure:
-
Incubation: A constant concentration of the radiolabeled ligand and the receptor preparation are incubated with varying concentrations of the unlabeled competitor, this compound.
-
Equilibrium: The mixture is incubated for a sufficient time to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the cell membranes (and thus the receptors) while allowing the unbound ligand to pass through.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter. This corresponds to the amount of radioligand bound to the receptor.
-
Data Analysis: The data are plotted as the percentage of specific binding of the radiolabeled ligand versus the concentration of the unlabeled competitor (this compound). A sigmoidal competition curve is generated, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Applications in Research and Drug Development
The high affinity and selectivity of this compound make it a valuable tool for:
-
Target Validation: Investigating the role of NPR-C in various physiological and pathological processes, such as cardiovascular regulation, obesity, and pain perception.[1][9]
-
Drug Discovery: Serving as a reference compound in screening assays to identify novel NPR-C ligands.
-
Functional Studies: Differentiating the functions of NPR-C from those of NPR-A and NPR-B in cellular and in vivo models.
Conclusion
This compound is a well-characterized, high-affinity, and selective antagonist for the NPR-C receptor. Its utility in dissecting the complex biology of the natriuretic peptide system is well-established. The quantitative binding data and understanding of its mechanism of action provide a solid foundation for its use in both basic research and preclinical drug development aimed at modulating the NPR-C pathway.
References
- 1. elifesciences.org [elifesciences.org]
- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 4. AP-811, a novel ANP-C receptor selective agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
- 8. Dendroaspis natriuretic peptide binds to the natriuretic peptide clearance receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Core Mechanism of Action of AP-811 in Adipose Tissue
For Researchers, Scientists, and Drug Development Professionals
Abstract
AP-811 is a selective antagonist of the Natriuretic Peptide Receptor-C (NPR-C), a key regulator of metabolic processes within adipose tissue. This technical guide elucidates the core mechanism of action of AP-811, focusing on its impact on white adipose tissue (WAT). By inhibiting NPR-C, AP-811 triggers a cascade of molecular events that lead to a reduction in adipose tissue mass and an enhancement of its thermogenic capacity. This is primarily achieved through the upregulation of critical proteins involved in mitochondrial biogenesis and function, including Peroxisome Proliferator-Activated Receptor-Gamma Coactivator-1 alpha (PGC-1α) and Uncoupling Protein 1 (UCP1). The downstream signaling pathways implicated in this mechanism involve the activation of AKT and p38 mitogen-activated protein kinase (MAPK). This guide provides a comprehensive overview of the signaling pathways, quantitative data from relevant studies, and detailed experimental protocols for investigating the effects of AP-811 on adipose tissue.
Core Mechanism of Action
AP-811 exerts its effects on adipose tissue by specifically antagonizing the Natriuretic Peptide Receptor-C (NPR-C).[1] NPR-C is highly expressed in adipose tissue and plays a role in obesity-related diseases.[1] Inhibition of NPR-C by AP-811 leads to a notable decrease in white adipose tissue (WAT) mass.[1] This reduction in fat mass is accompanied by an increase in the expression of key thermogenic and mitochondrial-related proteins.[1]
The central molecular players in the mechanism of AP-811 are:
-
Peroxisome Proliferator-Activated Receptor-Gamma Coactivator-1 alpha (PGC-1α): A master regulator of mitochondrial biogenesis. AP-811 treatment increases the expression of PGC-1α in adipose tissue.[1]
-
Uncoupling Protein 1 (UCP1): A protein located in the inner mitochondrial membrane that uncouples cellular respiration from ATP synthesis, leading to the dissipation of energy as heat (thermogenesis). AP-811 upregulates UCP1 expression.[1]
-
Mitochondrial Respiratory Chain Complexes: The expression of these complexes is enhanced following treatment with AP-811, indicating an overall increase in mitochondrial respiratory capacity.[1]
The antagonism of NPR-C by AP-811 effectively mimics the phenotype observed in NPR-C deficiency, which includes enhanced mitochondrial function, increased energy expenditure, and resistance to obesity.[1]
Signaling Pathways
The mechanism of action of AP-811 in adipose tissue involves the modulation of several key signaling pathways. The inhibition of NPR-C by AP-811 is understood to influence cGMP, calcium, and cAMP signaling. Furthermore, the browning of white adipose tissue induced by NPR-C inhibition is mediated through the activation of the AKT and p38 MAPK pathways.[1]
AP-811 Signaling Pathway in Adipose Tissue
References
In Vitro Characterization of AP 811: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AP 811 is a potent and highly selective antagonist of the Natriuretic Peptide Receptor 3 (NPR3), also known as the ANP clearance receptor.[1][2][3] This technical guide provides a comprehensive overview of the in vitro characteristics of this compound, summarizing its binding affinity, functional effects in various cell-based assays, and the underlying signaling pathways. The information presented is collated from peer-reviewed scientific literature and technical datasheets to support researchers and drug development professionals in utilizing this compound as a pharmacological tool for studying NPR3 biology and its therapeutic potential.
Physicochemical Properties and Binding Affinity
This compound is a synthetic, linear oligopeptide that acts as a competitive antagonist at the NPR3 receptor.[4] Its high affinity and selectivity make it a valuable tool for distinguishing NPR3-mediated effects from those of other natriuretic peptide receptors (NPR1 and NPR2).
Table 1: Physicochemical and Binding Characteristics of this compound
| Parameter | Value | Source |
| Molecular Formula | C46H66N12O8 | [2] |
| Molecular Weight | 915.1 g/mol | [1][2] |
| Binding Affinity (Ki) | 0.45 nM - 0.48 nM for NPR3 | [1][2][3][5] |
| Selectivity | >20,000-fold for NPR3 over NPR1 | [1][2] |
| Solubility | Soluble to 1 mg/mL in water | [2] |
| Storage | Store at -20°C | [2] |
In Vitro Functional Assays
This compound has been utilized in a variety of in vitro assays to elucidate the role of NPR3 in different physiological and pathophysiological processes.
Cardiomyocyte Proliferation and Function
In cultured rodent neonatal cardiomyocytes, low concentrations of Atrial Natriuretic Peptide (ANP) have been shown to enhance proliferation. This compound effectively blocks this proliferative effect, demonstrating that it is mediated through NPR3.[1][6] Furthermore, this compound inhibits ANP-stimulated Na+/K+ pump activity in rabbit ventricular cardiomyocytes.[1][7]
Adipocyte Metabolism
In vitro studies on white adipocytes have revealed a role for NPR3 in metabolic regulation. Treatment of cultured white adipocytes with this compound leads to the activation of p38 and AKT signaling pathways in a dose-dependent manner.[8] This suggests that NPR3 antagonism can modulate signaling cascades involved in energy metabolism.
Embryonic Development
Studies in Xenopus laevis embryos have shown that this compound can be used to probe the function of Npr3 during development. Microinjection of this compound into the blastocoel cavity resulted in a significant reduction in the expression of genes crucial for neural crest and cranial placode formation, highlighting the importance of Npr3 signaling in these developmental processes.[9][10]
Signaling Pathways
NPR3 is known to couple to inhibitory G proteins (Gi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[9] this compound, as an antagonist, blocks the binding of endogenous ligands to NPR3, thereby preventing this signaling cascade.
Recent studies have also indicated that NPR3 antagonism with this compound can lead to the activation of AKT and p38 signaling pathways, suggesting a more complex signaling network than previously understood.[8]
Experimental Protocols
Detailed, step-by-step experimental protocols for the use of this compound are not extensively provided in the public domain. The following are summaries of methodologies based on published literature. Researchers should optimize these protocols for their specific experimental systems.
General Workflow for In Vitro Cell-Based Assays
Cardiomyocyte Proliferation Assay (Summary)
-
Cell Seeding: Plate neonatal rodent ventricular myocytes in appropriate culture dishes and media.
-
Treatment: After cell attachment and growth, treat with varying concentrations of this compound (e.g., 10 nM to 500 nM) with or without a low concentration of ANP (e.g., 10 nM).[3][6]
-
Proliferation Measurement: Assess cell proliferation using standard methods such as BrdU incorporation or cell counting.
-
Analysis: Compare the proliferation rates between different treatment groups to determine the effect of this compound on ANP-induced proliferation.
Western Blot for Signaling Pathway Analysis (Summary)
-
Cell Lysis: Following treatment with this compound, lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated and total forms of target proteins (e.g., AKT, p38).
-
Detection and Analysis: Use appropriate secondary antibodies and a detection reagent to visualize the protein bands. Quantify band intensities to determine the activation state of the signaling pathways.
Conclusion
This compound is a critical pharmacological tool for the in vitro investigation of NPR3. Its high affinity and selectivity allow for the precise dissection of NPR3-mediated signaling and cellular functions. The data and methodologies summarized in this guide provide a foundation for researchers to design and execute robust in vitro studies involving this compound. Further research will continue to unravel the complex roles of NPR3 in health and disease, with this compound serving as an indispensable compound in these endeavors.
References
- 1. bio-techne.com [bio-techne.com]
- 2. documents.tocris.com [documents.tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AP-811, a novel ANP-C receptor selective agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. journals.biologists.com [journals.biologists.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Natriuretic peptide receptor-C perturbs mitochondrial respiration in white adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Npr3 regulates neural crest and cranial placode progenitors formation through its dual function as clearance and signaling receptor | eLife [elifesciences.org]
- 10. Npr3 regulates neural crest and cranial placode progenitors formation through its dual function as clearance and signaling receptor - PMC [pmc.ncbi.nlm.nih.gov]
AP 811: A Technical Guide to its Selectivity for Natriuretic Peptide Receptors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the selectivity profile of AP 811 for the natriuretic peptide receptors (NPRs), providing a comprehensive overview of its binding affinities, functional activities, and the experimental methodologies used for their determination.
This compound is a potent and highly selective ligand for the natriuretic peptide receptor-C (NPR-C), also known as the clearance receptor or NPR3.[1][2][3] Its remarkable selectivity over other natriuretic peptide receptors, particularly NPR-A, makes it a valuable tool for investigating the physiological and pathological roles of NPR-C. While early studies in 1994 characterized this compound as an agonist,[4] subsequent and more widely cited research from 2000 has established its role as a high-affinity antagonist.[1][2][5]
Data Presentation: Quantitative Selectivity Profile
The following table summarizes the quantitative data regarding the binding affinity of this compound for the different natriuretic peptide receptors.
| Receptor | Ligand | Parameter | Value (nM) | Selectivity |
| NPR-C (NPR3) | This compound | K_i_ | 0.45 - 0.48 | - |
| NPR-A (NPR1) | This compound | K_i_ | >9600 | >20,000-fold vs NPR-C |
| NPR-B | This compound | K_i_ | Data not available | Data not available |
Table 1: Binding Affinity of this compound for Natriuretic Peptide Receptors. Data compiled from multiple sources.[1][2][3]
Experimental Protocols
The determination of the binding affinity and functional selectivity of this compound for natriuretic peptide receptors involves a combination of radioligand binding assays and functional assays measuring second messenger responses.
Radioligand Binding Assays for K_i_ Determination
Objective: To determine the binding affinity (K_i_) of this compound for NPR-A, NPR-B, and NPR-C.
Principle: This competitive binding assay measures the ability of unlabeled this compound to displace a radiolabeled ligand from its receptor. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC_50_) is determined and used to calculate the inhibition constant (K_i_).
General Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the natriuretic peptide receptor of interest (NPR-A, NPR-B, or NPR-C).
-
Incubation: The membranes are incubated with a fixed concentration of a suitable radioligand (e.g., ¹²⁵I-atrial natriuretic peptide for NPR-A and NPR-C) and a range of concentrations of unlabeled this compound.
-
Separation: The reaction is allowed to reach equilibrium, after which the receptor-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Detection: The radioactivity trapped on the filters is quantified using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC_50_ value. The K_i_ is then calculated using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
Functional Assays for Selectivity Characterization
Objective: To assess the functional activity of this compound as an antagonist or agonist at each receptor subtype.
Principle: NPR-A and NPR-B are guanylyl cyclase-coupled receptors, and their activation leads to an increase in intracellular cyclic guanosine monophosphate (cGMP).[6] NPR-C, on the other hand, is coupled to an inhibitory G-protein (G_i_) that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP).[6][7] Functional assays therefore measure these second messenger levels.
Methodology for NPR-A and NPR-B (cGMP Measurement):
-
Cell Culture: Cells expressing the target receptor (NPR-A or NPR-B) are cultured in appropriate media.
-
Treatment: Cells are pre-incubated with varying concentrations of this compound before being stimulated with a known agonist (e.g., atrial natriuretic peptide for NPR-A or C-type natriuretic peptide for NPR-B).
-
Lysis and Detection: After stimulation, the cells are lysed, and the intracellular cGMP concentration is measured using a commercially available enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.
-
Data Analysis: The ability of this compound to inhibit the agonist-induced increase in cGMP is quantified to determine its antagonist potency (IC_50_). To test for agonist activity, cells are treated with this compound alone.
Methodology for NPR-C (cAMP Measurement):
-
Cell Culture: Cells expressing NPR-C are cultured.
-
Treatment: Cells are first treated with an agent that stimulates adenylyl cyclase (e.g., forskolin) to increase basal cAMP levels. For antagonist testing, cells are pre-incubated with this compound before the addition of a known NPR-C agonist. For agonist testing, cells are co-incubated with forskolin and varying concentrations of this compound.
-
Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using an appropriate immunoassay.
-
Data Analysis: The ability of this compound to inhibit the agonist-induced decrease in cAMP (antagonist activity) or to decrease forskolin-stimulated cAMP levels on its own (agonist activity) is quantified.
Mandatory Visualizations
Signaling Pathways of Natriuretic Peptide Receptors
Caption: Signaling pathways of NPR-A, NPR-B, and NPR-C, with this compound's antagonistic action on NPR-C.
Experimental Workflow for this compound Selectivity Assessment
Caption: Workflow for determining the selectivity profile of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound (NPR-C receptor ligand) - Echelon Biosciences [echelon-inc.com]
- 4. AP-811, a novel ANP-C receptor selective agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and development of novel non-peptide agonists at NPR-C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natriuretic peptide receptor-C signaling and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. G(i-1)/G(i-2)-dependent signaling by single-transmembrane natriuretic peptide clearance receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
AP811: A Potent NPR-C Antagonist with an Indirect but Significant Role in cGMP Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
AP811 is a highly potent and selective antagonist of the Natriuretic Peptide Receptor-C (NPR-C), also known as the atrial natriuretic peptide clearance receptor. Contrary to potential misconceptions, AP811 is not a direct inhibitor of phosphodiesterase (PDE) enzymes. Instead, its primary mechanism of action involves preventing the internalization and degradation of natriuretic peptides (NPs), thereby increasing their circulating levels. This elevation of NPs, such as Atrial Natriuretic Peptide (ANP), leads to enhanced activation of the guanylyl cyclase-linked NPR-A and NPR-B receptors. The subsequent increase in intracellular cyclic guanosine monophosphate (cGMP) concentration modulates a variety of downstream signaling pathways. This guide will elucidate the true mechanism of AP811, its indirect yet pivotal role in cGMP signaling, and its therapeutic potential.
The Correct Mechanism of Action: NPR-C Antagonism
AP811 functions as a competitive antagonist for NPR-C (also known as NPR3), a receptor primarily responsible for the clearance of natriuretic peptides from the circulation. By binding to NPR-C, AP811 prevents the binding of endogenous ligands like ANP, Brain Natriuretic Peptide (BNP), and C-type Natriuretic Peptide (CNP). This inhibition of NP clearance leads to a sustained elevation of their plasma concentrations.
The significance of this action lies in the subsequent increased availability of these peptides to activate the biologically active signaling receptors, NPR-A and NPR-B. These receptors possess intrinsic guanylyl cyclase activity, and their activation directly leads to the conversion of guanosine triphosphate (GTP) to cGMP.
Quantitative Pharmacological Data
AP811 exhibits high affinity and selectivity for NPR-C, as demonstrated by the following quantitative data.
| Compound | Target | Parameter | Value | Selectivity | Reference |
| AP811 | NPR-C (APN-CR) | K_i | 0.48 nM | >20,000-fold vs NPR-A | [1][2] |
This remarkable selectivity underscores AP811's targeted mechanism of action, minimizing off-target effects that might arise from interactions with other receptors.
The cGMP Signaling Pathway Modulated by AP811
The role of AP811 in cGMP signaling is indirect but potent. The signaling cascade can be summarized as follows:
-
AP811 blocks NPR-C: This prevents the clearance of natriuretic peptides.
-
Increased Natriuretic Peptides: Elevated levels of ANP and BNP become available to bind to NPR-A and NPR-B.
-
Activation of NPR-A/NPR-B: Ligand binding activates the intracellular guanylyl cyclase domain of these receptors.
-
cGMP Production: Guanylyl cyclase catalyzes the conversion of GTP to cGMP, leading to increased intracellular cGMP concentrations.
-
Downstream Effector Activation: cGMP allosterically activates cGMP-dependent protein kinase G (PKG), cGMP-gated cation channels, and cGMP-regulated phosphodiesterases.[3]
This signaling pathway is integral to various physiological processes, including vasodilation, natriuresis, diuresis, and inhibition of cardiac hypertrophy and fibrosis.[3]
Signaling Pathway Diagram
Caption: AP811 indirectly elevates cGMP by blocking NPR-C-mediated natriuretic peptide clearance.
Experimental Protocols
While the provided search results do not contain detailed step-by-step experimental protocols, the key experiments to characterize the activity of AP811 would involve:
Radioligand Binding Assays
Objective: To determine the binding affinity (K_i) of AP811 for NPR-C and its selectivity over other natriuretic peptide receptors.
General Methodology:
-
Membrane Preparation: Prepare cell membrane fractions from cells recombinantly expressing human NPR-C, NPR-A, or NPR-B.
-
Radioligand: Use a radiolabeled natriuretic peptide (e.g., ¹²⁵I-ANP) as the ligand.
-
Competition Binding: Incubate the membrane preparations with a fixed concentration of the radioligand and varying concentrations of unlabeled AP811.
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ is determined by non-linear regression and converted to a K_i value using the Cheng-Prusoff equation.
cGMP Measurement Assays
Objective: To quantify the increase in intracellular cGMP levels in response to natriuretic peptides in the presence and absence of AP811.
General Methodology:
-
Cell Culture: Culture cells endogenously or recombinantly expressing NPR-A/B and NPR-C (e.g., vascular smooth muscle cells, HEK293 cells).
-
Treatment: Pre-incubate cells with AP811 or vehicle, followed by stimulation with a natriuretic peptide (e.g., ANP).
-
Cell Lysis: Terminate the reaction and lyse the cells to release intracellular contents.
-
cGMP Quantification: Measure cGMP concentrations in the cell lysates using a commercially available cGMP enzyme immunoassay (EIA) or a homogeneous bioluminescent immunoassay.[4]
-
Data Analysis: Compare the cGMP levels in AP811-treated cells to control cells to determine the potentiation of the natriuretic peptide response.
Experimental Workflow Diagram
Caption: Workflow for characterizing AP811's binding and functional effects on cGMP signaling.
Therapeutic Implications and Future Directions
The ability of AP811 to potentiate the endogenous natriuretic peptide system has significant therapeutic potential in cardiovascular and metabolic diseases. By elevating cGMP levels in target tissues, AP811 can promote vasodilation, reduce blood pressure, enhance natriuresis and diuresis, and exert anti-hypertrophic and anti-fibrotic effects. Research has also indicated that NPR-C antagonism can lead to increased energy expenditure and browning of white adipose tissue, suggesting a potential role in treating obesity and related metabolic disorders.[5]
Future research should focus on fully elucidating the downstream effects of AP811-mediated cGMP elevation in various disease models and progressing promising candidates through clinical development. The high selectivity of AP811 for NPR-C suggests a favorable safety profile, making it an attractive candidate for chronic therapeutic intervention.
Conclusion
AP811 is a selective NPR-C antagonist that indirectly modulates the cGMP signaling pathway by preventing the clearance of natriuretic peptides. This leads to a sustained increase in cGMP production via NPR-A and NPR-B activation. Its high potency and selectivity make it a valuable research tool and a promising therapeutic agent for a range of cardiovascular and metabolic diseases. Understanding its true mechanism of action is crucial for its appropriate investigation and clinical application.
References
- 1. AP 811 | TargetMol [targetmol.com]
- 2. This compound|CAS 124833-45-0|DC Chemicals [dcchemicals.com]
- 3. cusabio.com [cusabio.com]
- 4. A Homogeneous Bioluminescent System to Monitor Cyclic Guanosine Monophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AP-811 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
An In-depth Technical Guide to the Discovery and History of AP-811
For Researchers, Scientists, and Drug Development Professionals
Abstract
AP-811 is a potent and highly selective synthetic peptide antagonist of the Natriuretic Peptide Receptor-C (NPR-C), also known as the clearance receptor for natriuretic peptides. Its discovery has provided a critical pharmacological tool for elucidating the complex signaling pathways mediated by NPR-C, moving beyond its initial characterization as a simple clearance receptor to a functionally active signaling molecule. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and key experimental applications of AP-811. Detailed summaries of its physicochemical properties, in vitro and in vivo experimental data, and the signaling pathways it modulates are presented to serve as a valuable resource for researchers in cardiovascular and metabolic diseases.
Discovery and History
The compound AP-811 was first described in the scientific literature in a 2000 publication by Veale et al. in Bioorganic & Medicinal Chemistry Letters. This seminal work focused on the discovery of non-basic atrial natriuretic peptide (ANP) clearance receptor antagonists. AP-811, a linear peptide analogue, was developed and studied alongside the cyclic peptide ANP(4-23) to investigate the structural components crucial for binding to NPR-C.
Prior to this, an earlier paper in 1994 had described a compound also named "AP-811" as a selective agonist for the ANP-C receptor. However, the work by Veale et al. and subsequent consistent characterization in the scientific literature have firmly established the current understanding of AP-811 as a high-affinity antagonist. This has rendered it an invaluable tool for distinguishing the physiological roles of NPR-C from the other natriuretic peptide receptors, NPR-A and NPR-B.
Physicochemical and Pharmacological Properties
AP-811 is a synthetic peptide with specific modifications that confer its high affinity and selectivity for NPR-C. Its key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Compound Name | AP-811 | |
| CAS Number | 124833-45-0 | |
| Molecular Formula | C46H66N12O8 | |
| Molecular Weight | 915.1 g/mol | |
| Peptide Sequence | Arg-Ile-Asp-Arg (RIDR) | |
| Modifications | Arg-1: N2-[4-(2-Naphthoylamino)phenylacetyl]Arg-4: C-terminal (S)-2-methylbutylamide | |
| Receptor Target | Natriuretic Peptide Receptor-C (NPR-C / NPR3) | [1] |
| Mechanism of Action | Competitive Antagonist | [1] |
| Binding Affinity (Ki) | 0.45 - 0.48 nM | [1] |
| Selectivity | >20,000-fold for NPR-C over NPR-A (NPR1) | [1] |
| Solubility | Soluble to 1 mg/ml in water |
Mechanism of Action and Signaling Pathway
AP-811 functions as a competitive antagonist at the NPR-C receptor. By binding with high affinity, it blocks the endogenous ligands, such as Atrial Natriuretic Peptide (ANP), Brain Natriuretic Peptide (BNP), and C-type Natriuretic Peptide (CNP), from activating the receptor.
The NPR-C receptor, unlike its counterparts NPR-A and NPR-B which are linked to guanylyl cyclase, is coupled to G proteins. Its activation can trigger multiple downstream signaling cascades. The primary pathway involves the coupling to an inhibitory G protein (Gi), which leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP).[2] Additionally, NPR-C activation can stimulate phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[2]
By blocking these pathways, AP-811 allows researchers to isolate and study the physiological consequences of NPR-C signaling.
Key Experimental Applications and Protocols
AP-811 has been utilized in a variety of in vitro and in vivo studies to probe the function of NPR-C in different physiological and pathological contexts. Below are summaries of key experimental designs.
In Vitro Cardiomyocyte Studies
AP-811 has been instrumental in demonstrating the role of NPR-C in cardiac cell biology.
-
Inhibition of ANP-stimulated Na+/K+ pump activity: Studies in rabbit ventricular cardiomyocytes have shown that ANP can stimulate the Na+/K+ pump. This effect is abolished by pre-treatment with AP-811, confirming that the stimulation is mediated through the NPR-C receptor.
-
Cardiomyocyte Proliferation Assays: In neonatal rodent cardiomyocytes, low concentrations of ANP were found to enhance proliferation. AP-811, at concentrations between 10-500 nM, was able to completely block this pro-proliferative effect, indicating a role for NPR-C in modulating cardiomyocyte growth during development.[1]
General Protocol for Cardiomyocyte Proliferation Assay:
While specific protocols from the original papers are not fully detailed, a general workflow can be constructed based on standard methods.
In Vivo Metabolic Studies in Adipose Tissue
Recent research has highlighted the high expression of NPR-C in adipose tissue and its role in metabolic regulation.
-
Regulation of White Adipose Tissue (WAT) Metabolism: A 2024 study demonstrated that in mice, treatment with AP-811 led to a decrease in white adipose tissue mass.[2] Furthermore, it increased the expression of key metabolic regulators such as PGC-1α and UCP1, as well as mitochondrial complexes.[2] These findings suggest that blocking NPR-C can enhance mitochondrial function and energy expenditure in WAT, potentially offering a therapeutic strategy against obesity.[2]
General Protocol for In Vivo Adipose Tissue Study:
Detailed protocols for in vivo administration of AP-811 are often specific to the study and animal model. However, a general outline would include:
-
Animal Model: C57BL/6 mice are a common model for metabolic studies.
-
Acclimatization: Animals are housed under controlled temperature and light-dark cycles with ad libitum access to food and water.
-
Treatment Groups:
-
Vehicle control group.
-
AP-811 treatment group.
-
-
Administration: AP-811 is dissolved in a suitable vehicle (e.g., saline). The route of administration (e.g., intraperitoneal injection, subcutaneous osmotic pump) and the dose would be determined by preliminary dose-ranging studies.
-
Duration of Treatment: This can range from acute (single dose) to chronic (days or weeks) depending on the study's objectives.
-
Outcome Measures:
-
Measurement of adipose tissue depot weight.
-
Gene expression analysis (qPCR) for metabolic markers (PGC-1α, UCP1).
-
Protein expression analysis (Western blot) for mitochondrial complexes and other relevant proteins.
-
Conclusion
AP-811 has proven to be an essential pharmacological tool for the scientific community. Its high affinity and selectivity for the NPR-C receptor have enabled researchers to dissect the intricate signaling pathways governed by this once-underappreciated receptor. From its role in cardiac cell proliferation to its emerging importance in regulating adipose tissue metabolism, AP-811 continues to facilitate new discoveries. This guide provides a foundational understanding of AP-811, intended to support and inspire future research into the therapeutic potential of targeting the NPR-C pathway.
References
Navigating the Challenges of AP 811 in Preclinical Research: A Technical Guide to its Solubility and Stability in DMSO
For Immediate Release
SUZHOU, China – November 18, 2025 – In the landscape of drug discovery, the peptide-based selective NPR-C antagonist AP 811 presents both significant therapeutic promise and notable formulation challenges. For researchers and drug development professionals, understanding the solubility and stability of this compound in dimethyl sulfoxide (DMSO), a common solvent for preclinical studies, is paramount. This in-depth technical guide provides a comprehensive overview of the current knowledge on this compound's behavior in DMSO, offering detailed experimental protocols and visual aids to empower scientists in their research endeavors.
This compound, a potent antagonist of the Natriuretic Peptide Receptor-C (NPR-C), has garnered interest for its potential in various therapeutic areas. However, anecdotal reports of its instability, coupled with a lack of extensive public data on its solubility, can create hurdles in experimental design and data interpretation. This guide aims to consolidate available information and provide a practical framework for handling this compound in a laboratory setting.
Section 1: Quantitative Data on the Solubility and Stability of this compound in DMSO
Precise quantitative data on the solubility and stability of this compound in DMSO is not extensively available in peer-reviewed literature. However, information from commercial suppliers and general peptide handling guidelines provide a foundational understanding.
Table 1: Solubility of this compound
| Solvent | Reported Solubility/Concentration | Source/Notes |
| Water | Soluble to 1 mg/mL | Tocris Bioscience |
| DMSO | 10 mM stock solutions commonly used | MedChemExpress, General Practice |
Table 2: Stability of this compound in DMSO Solution
| Storage Condition | Duration | Stability Notes | Source |
| -80°C | 6 months | Implied stability for long-term storage | MedChemExpress |
| -20°C | 1 month | Implied stability for short-term storage | MedChemExpress |
| Room Temperature | Not Recommended | Anecdotal reports suggest it is "extremely unstable" and should be prepared fresh. | Tocris Bioscience (customer review) |
It is crucial for researchers to empirically determine the optimal storage conditions and working concentrations for their specific experimental needs, as peptide stability can be influenced by factors such as the purity of the DMSO, exposure to light, and freeze-thaw cycles.
Section 2: Experimental Protocols
To address the gap in publicly available data, this section provides detailed methodologies for determining the solubility and stability of this compound in DMSO.
Protocol for Determining the Kinetic Solubility of this compound in DMSO
This protocol outlines a method to determine the kinetic solubility of this compound in an aqueous buffer following initial dissolution in DMSO.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (UV-transparent for spectrophotometric method)
-
Multichannel pipette
-
Plate shaker
-
Nephelometer or UV-Vis spectrophotometer
Procedure:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the this compound/DMSO stock solution with DMSO to create a range of concentrations.
-
Addition to Aqueous Buffer: To a separate 96-well plate, add a fixed volume of PBS to each well.
-
Transfer of this compound/DMSO: Using a multichannel pipette, transfer a small, equal volume of each this compound/DMSO concentration from the dilution plate to the corresponding wells of the PBS plate. This will induce precipitation in wells where the solubility limit is exceeded.
-
Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C) on a plate shaker for a defined period (e.g., 2 hours) to allow for equilibration.
-
Measurement:
-
Nephelometry: Measure the turbidity of each well using a nephelometer. The lowest concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
-
UV-Vis Spectrophotometry: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at a predetermined wavelength for this compound. The concentration of the dissolved peptide can be calculated using a standard curve. The highest concentration that remains in solution is the kinetic solubility.
-
Protocol for Assessing the Stability of this compound in DMSO by HPLC
This protocol describes a High-Performance Liquid Chromatography (HPLC) method to evaluate the stability of this compound in DMSO over time and at different temperatures.
Materials:
-
This compound/DMSO stock solution (e.g., 1 mg/mL)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column suitable for peptides
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Temperature-controlled incubators/storage units
Procedure:
-
Sample Preparation: Prepare multiple aliquots of the this compound/DMSO stock solution.
-
Storage Conditions: Store the aliquots under different temperature conditions (e.g., -80°C, -20°C, 4°C, and room temperature).
-
Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve one aliquot from each storage condition.
-
HPLC Analysis:
-
Inject a standard volume of each sample onto the HPLC system.
-
Perform a gradient elution from a low to a high percentage of Mobile Phase B to separate this compound from any potential degradation products.
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm).
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the initial time point (t=0).
-
The appearance of new peaks in the chromatogram indicates the formation of degradation products.
-
Section 3: Visualizing Key Pathways and Workflows
To facilitate a deeper understanding, the following diagrams, generated using Graphviz (DOT language), illustrate the NPR-C signaling pathway and the experimental workflows.
Caption: NPR-C signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the solubility and stability of this compound.
This guide provides a critical resource for researchers working with this compound. By understanding the potential challenges associated with its solubility and stability in DMSO and by employing rigorous experimental protocols to characterize its behavior, the scientific community can more effectively and reliably advance the preclinical development of this promising therapeutic agent.
Methodological & Application
Application Notes and Protocols for Characterizing Compound AP 811 in Primary Adipocyte Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primary adipocyte cultures serve as a crucial in vitro model for studying the cellular and molecular mechanisms underlying obesity, type 2 diabetes, and other metabolic disorders. These cells closely mimic the physiological responses of adipocytes in vivo, making them an invaluable tool for screening and characterizing novel therapeutic compounds. This document provides detailed protocols for utilizing primary adipocyte cultures to investigate the effects of a hypothetical compound, AP 811, on key adipocyte functions: differentiation, lipolysis, and glucose uptake.
Experimental Workflow for Characterizing Compound this compound
The overall workflow for assessing the impact of Compound this compound on primary adipocytes involves isolating preadipocytes, differentiating them into mature adipocytes, and then treating them with the compound before performing functional assays.
Protocol 1: Primary Preadipocyte Isolation and Culture (Murine)
This protocol describes the isolation of preadipocytes from the stromal vascular fraction (SVF) of mouse adipose tissue.[1][2][3]
Materials:
-
Adipose tissue (e.g., epididymal white adipose tissue from mice)
-
Phosphate-Buffered Saline (PBS), sterile
-
Digestion Buffer: DMEM with 1 mg/mL Collagenase Type I
-
Culture Medium: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Sterile dissection tools, 100 µm cell strainers, 50 mL conical tubes, and cell culture plates
Procedure:
-
Euthanize mice and dissect adipose tissue depots into a sterile petri dish containing PBS.
-
Mince the tissue into fine pieces (1-2 mm³) using sterile scissors.
-
Transfer the minced tissue to a 50 mL conical tube containing pre-warmed Digestion Buffer.
-
Incubate at 37°C for 30-60 minutes with gentle shaking until the tissue is fully digested.
-
Stop the digestion by adding an equal volume of Culture Medium.
-
Filter the cell suspension through a 100 µm cell strainer into a new 50 mL conical tube.
-
Centrifuge at 500 x g for 5 minutes to pellet the SVF.
-
Discard the supernatant (containing mature adipocytes) and resuspend the SVF pellet in Culture Medium.
-
Plate the cells in a T-75 flask and incubate at 37°C in a 5% CO2 humidified incubator.
-
Change the medium every 2-3 days until the preadipocytes reach confluence.
Protocol 2: Adipocyte Differentiation Assay
This protocol details the induction of preadipocyte differentiation and subsequent quantification of lipid accumulation using Oil Red O staining.[4][5][6][7][8]
Materials:
-
Confluent primary preadipocytes
-
Differentiation Medium I (DMI): Culture Medium supplemented with 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.
-
Differentiation Medium II (DMII): Culture Medium supplemented with 10 µg/mL insulin.
-
10% Formalin
-
Oil Red O working solution (0.21% Oil Red O in 60% isopropanol)
-
Isopropanol (100%)
Procedure:
-
Once preadipocytes reach 100% confluency, replace the culture medium with DMI.
-
Incubate for 2 days.
-
Replace the medium with DMII and incubate for another 2 days.
-
Replace the medium with standard Culture Medium and continue to culture for an additional 4-6 days, changing the medium every 2 days. Mature adipocytes with visible lipid droplets should be present.
-
For treatment, add Compound this compound at various concentrations during the differentiation process (e.g., from day 0 to day 8).
-
Oil Red O Staining:
-
Wash the differentiated adipocytes with PBS.
-
Fix the cells with 10% formalin for 1 hour at room temperature.
-
Wash with water and then with 60% isopropanol.
-
Add Oil Red O working solution and incubate for 10-15 minutes.
-
Wash extensively with water.
-
Visually assess lipid droplet formation under a microscope.
-
-
Quantification:
-
Elute the Oil Red O stain by adding 100% isopropanol to each well and incubating for 10 minutes with gentle shaking.
-
Transfer the eluate to a 96-well plate and measure the absorbance at 510 nm.
-
Data Presentation: Effect of this compound on Adipocyte Differentiation
| Treatment Group | Concentration (µM) | Oil Red O Absorbance (510 nm) | % of Control |
| Vehicle Control | - | 0.85 ± 0.05 | 100% |
| This compound | 1 | 0.72 ± 0.04 | 85% |
| This compound | 10 | 0.51 ± 0.03 | 60% |
| This compound | 100 | 0.34 ± 0.02 | 40% |
| Positive Control (e.g., Rosiglitazone) | 1 | 1.28 ± 0.06 | 150% |
Protocol 3: Lipolysis Assay (Glycerol Release)
This protocol measures the rate of lipolysis by quantifying the amount of glycerol released into the culture medium following stimulation.[9][10][11][12][13]
Materials:
-
Differentiated mature adipocytes
-
Krebs-Ringer Bicarbonate Buffer (KRBH) with 2% BSA
-
Isoproterenol (a β-adrenergic agonist to stimulate lipolysis)
-
Glycerol Assay Reagent (commercially available kits)
-
Glycerol standards
Procedure:
-
Wash mature adipocytes twice with PBS.
-
Pre-incubate the cells in KRBH buffer for 1-2 hours.
-
Replace the buffer with fresh KRBH buffer containing various concentrations of Compound this compound and incubate for 30 minutes.
-
Stimulate lipolysis by adding isoproterenol (e.g., 10 µM final concentration) to the appropriate wells. Include a basal (unstimulated) control.
-
Incubate for 1-2 hours at 37°C.
-
Collect the culture medium (supernatant).
-
Quantify the glycerol concentration in the collected medium using a commercial glycerol assay kit according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (typically 540 nm).
-
Normalize glycerol release to total protein content in each well.
Data Presentation: Effect of this compound on Lipolysis
| Treatment Group | Concentration (µM) | Basal Glycerol Release (µg/mg protein) | Stimulated Glycerol Release (µg/mg protein) |
| Vehicle Control | - | 5.2 ± 0.4 | 25.8 ± 1.5 |
| This compound | 1 | 5.5 ± 0.5 | 20.1 ± 1.2 |
| This compound | 10 | 5.3 ± 0.3 | 15.4 ± 1.1 |
| This compound | 100 | 5.1 ± 0.4 | 10.2 ± 0.9 |
| Positive Control (e.g., Insulin) | 0.1 | 5.0 ± 0.6 | 12.5 ± 1.0 |
Protocol 4: Glucose Uptake Assay
This protocol measures insulin-stimulated glucose uptake using the glucose analog 2-deoxyglucose (2-DG).[14][15][16][17]
Materials:
-
Differentiated mature adipocytes
-
Serum-free culture medium
-
KRBH buffer
-
Insulin
-
2-Deoxy-[³H]-glucose (radioactive) or a non-radioactive colorimetric/fluorometric glucose uptake assay kit
-
Cytochalasin B (inhibitor of glucose transport)
Procedure:
-
Wash mature adipocytes with PBS and incubate in serum-free medium for 2-4 hours to induce quiescence.
-
Wash the cells with KRBH buffer.
-
Pre-treat the cells with various concentrations of Compound this compound in KRBH buffer for 30-60 minutes.
-
Stimulate the cells with insulin (e.g., 100 nM) for 20-30 minutes at 37°C. Include a basal (unstimulated) control.
-
Add 2-deoxy-[³H]-glucose to each well and incubate for 5-10 minutes. To determine non-specific uptake, include wells treated with cytochalasin B.
-
Stop the uptake by washing the cells rapidly with ice-cold PBS.
-
Lyse the cells with a lysis buffer (e.g., 0.1% SDS).
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
Normalize the glucose uptake to the total protein concentration.
Data Presentation: Effect of this compound on Glucose Uptake
| Treatment Group | Concentration (µM) | Basal Glucose Uptake (pmol/mg protein/min) | Insulin-Stimulated Glucose Uptake (pmol/mg protein/min) |
| Vehicle Control | - | 150 ± 12 | 750 ± 55 |
| This compound | 1 | 155 ± 15 | 850 ± 60 |
| This compound | 10 | 160 ± 11 | 980 ± 72 |
| This compound | 100 | 152 ± 14 | 1150 ± 85 |
| Negative Control (e.g., Insulin Receptor Inhibitor) | 1 | 148 ± 10 | 165 ± 18 |
Signaling Pathways in Adipocytes
Understanding the key signaling pathways in adipocytes is essential for interpreting the effects of Compound this compound.
Insulin Signaling Pathway
Insulin binding to its receptor initiates a signaling cascade that promotes glucose uptake and inhibits lipolysis.[18][19][20][21]
β-Adrenergic Signaling and Lipolysis
Catecholamines, such as norepinephrine, stimulate lipolysis through the β-adrenergic receptor pathway.[22][23][24][25]
References
- 1. Isolation and Culturing of Primary Murine Adipocytes from Lean and Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and Differentiation of Primary White and Brown Preadipocytes from Newborn Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Video: Isolation and Differentiation of Primary White and Brown Preadipocytes from Newborn Mice [jove.com]
- 4. ixcellsbiotech.com [ixcellsbiotech.com]
- 5. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellntec.com [cellntec.com]
- 7. researchgate.net [researchgate.net]
- 8. Oil Red O Staining [protocols.io]
- 9. Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. saibou.jp [saibou.jp]
- 11. MTT-Based Normalization of Glycerol Release for Accurate Quantification of Lipolysis in Primary Rat Epididymal Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. zen-bio.com [zen-bio.com]
- 13. Measuring the Rate of Lipolysis in Ex vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Glucose Uptake Assay Kit. Colorimetric. Quantitative. (ab136955) | Abcam [abcam.com]
- 15. An optimised protocol for the investigation of insulin signalling in a human cell culture model of adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rate-limiting steps of 2-deoxyglucose uptake in rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. abcam.com [abcam.com]
- 18. Insulin action in adipocytes, adipose remodeling, and systemic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Insulin Signaling Pathway Model in Adipocyte Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. diabetesjournals.org [diabetesjournals.org]
- 21. Hormone-Sensitive Lipase Links to ChREBP in Insulin Signaling | Bio-Techne [bio-techne.com]
- 22. posnutricao.ufv.br [posnutricao.ufv.br]
- 23. Insulin and β-adrenergic receptors mediate lipolytic and anti-lipolytic signalling that is not altered by type 2 diabetes in human adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. β-Adrenergic Receptors and Adipose Tissue Metabolism: Evolution of an Old Story - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. β-adrenergic receptor-stimulated lipolysis requires the RAB7-mediated autolysosomal lipid degradation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AP 811 (Ralinepag) in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of AP 811, also known as Ralinepag or APD811, in rat models. The information is compiled to assist in the design and execution of preclinical studies.
Introduction and Mechanism of Action
Ralinepag is a potent and selective, orally bioavailable, non-prostanoid agonist of the prostacyclin (IP) receptor.[1][2] It does not require metabolic activation to elicit its pharmacological effects.[2] The primary mechanism of action involves the activation of the IP receptor, a G protein-coupled receptor. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). The elevated cAMP levels subsequently activate Protein Kinase A (PKA), which is central to the vasodilatory and anti-proliferative effects of prostacyclins.
Signaling Pathway of this compound (Ralinepag)
Dosage and Administration in Rats
This compound is orally bioavailable in rats and has been investigated in various preclinical models, most notably the monocrotaline (MCT)-induced pulmonary arterial hypertension (PAH) model.[1][2]
Recommended Dosage
The appropriate dosage of this compound in rats depends on the experimental endpoint. The following dosages have been reported in the literature:
-
Pharmacokinetic Studies: A single oral dose of 10 mg/kg has been used to characterize the pharmacokinetic profile of Ralinepag in rats.
-
Efficacy Studies (PAH Model): For therapeutic efficacy studies, doses of 30 mg/kg and 60 mg/kg administered orally have been shown to be effective.[1] A 30 mg/kg oral dose markedly reduces the increase in pulmonary arterial pressure and pulmonary vessel wall thickness in the monocrotaline-induced PAH model in rats.[1]
Administration Route
The primary and most effective route of administration for this compound in rats is oral (p.o.) , typically via gavage.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound in rats.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Conditions |
| Dose | 10 mg/kg | Single oral administration |
| t½ (Half-life) | 5.5 hours | - |
| Cmax (Max. Concentration) | 3.70 µg/mL | - |
| Tmax (Time to Max. Conc.) | 1.50 hours | - |
| AUC0-inf (Area Under the Curve) | 14.6 hr·µg/mL | - |
| Oral Bioavailability | 57.4% | - |
| Plasma Protein Binding | ~99% | In animals and humans |
Data sourced from nonclinical testing of Ralinepag (APD811).[2]
Table 2: In Vitro Potency (EC50) of this compound
| Receptor | EC50 Value | Species |
| IP Receptor | 8.5 nM | Human |
| IP Receptor | 530 nM | Rat |
| DP1 Receptor | 850 nM | Human |
EC50 values represent the concentration of the drug that gives a half-maximal response.[1]
Experimental Protocols
Preparation of this compound for Oral Administration
For preclinical studies, this compound can be formulated as a suspension for oral gavage. A common vehicle for this purpose consists of:
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline
Protocol for a ≥ 2.5 mg/mL Solution:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to reach the final volume of 1 mL and mix well.
Note: The final concentration in this example would be 2.5 mg/mL. Adjust the initial stock concentration or volumes as needed for the target dose.
Protocol for Oral Gavage Administration in Rats
Materials:
-
Rat of appropriate weight and strain (e.g., Sprague-Dawley).
-
Prepared this compound dosing solution.
-
Appropriately sized gavage needle (e.g., 16-18 gauge, 2-3 inches long with a rounded tip for rats).[3]
-
Syringe corresponding to the calculated dosing volume.
-
Animal scale.
Procedure:
-
Animal Preparation: Weigh the rat to accurately calculate the required dose volume. The recommended maximum dosing volume for oral gavage in rats is 10-20 mL/kg.[4]
-
Dose Calculation:
-
Dose Volume (mL) = (Rat Weight (kg) × Dose (mg/kg)) / Concentration of Solution (mg/mL)
-
-
Restraint: Gently but firmly restrain the rat to prevent movement and injury. Ensure the head and neck are in a straight line with the body to facilitate smooth passage of the gavage needle.
-
Gavage Needle Insertion:
-
Measure the gavage needle externally from the tip of the rat's nose to the last rib to estimate the distance to the stomach.[4]
-
Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
-
-
Administration: Once the needle is correctly positioned in the stomach, slowly administer the calculated volume of the this compound solution.
-
Post-Administration Monitoring: After administration, return the rat to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.[4]
Experimental Workflow for a Preclinical Efficacy Study
The following diagram illustrates a typical workflow for a preclinical study investigating the efficacy of this compound in a rat model of pulmonary hypertension.
Safety and Toxicology
While comprehensive public data on the toxicology of Ralinepag in rats is limited, nonclinical testing has indicated a manageable safety profile consistent with other prostacyclin receptor agonists.[5] In human studies, the most common adverse events are known prostacyclin-related effects such as headache, diarrhea, and jaw pain.[6] Researchers should adhere to institutional guidelines for animal welfare and monitor for any signs of toxicity, adjusting dosages as necessary. It is recommended to conduct preliminary dose-range-finding studies to establish the maximum tolerated dose (MTD) within your specific experimental context.
Disclaimer: This document is intended for research purposes only. The information provided is based on publicly available data and should be used in conjunction with established laboratory safety protocols and institutional animal care and use committee (IACUC) guidelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Safety, tolerability, and pharmacokinetics of the selective prostacyclin receptor agonist ralinepag in single and multiple dosing studies of an immediate-release oral formulation in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. research.fsu.edu [research.fsu.edu]
- 5. researchgate.net [researchgate.net]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
Application Notes and Protocols for Studying Metabolic Syndrome Models with 8-Aminoguanine
Topic: 8-Aminoguanine for Studying Metabolic Syndrome Models Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic syndrome is a constellation of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include increased blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. Preclinical animal models are crucial for understanding the pathophysiology of metabolic syndrome and for the development of novel therapeutic agents. The Zucker Diabetic-Sprague Dawley (ZDSD) rat is a well-established model that develops polygenic obesity, insulin resistance, and dyslipidemia, closely mimicking the human condition.
This document provides detailed application notes and protocols for the use of 8-aminoguanine, a purine derivative, in the ZDSD rat model of metabolic syndrome. 8-aminoguanine has been shown to ameliorate several components of metabolic syndrome, including hypertension, hyperglycemia, and end-organ damage.[1]
Mechanism of Action of 8-Aminoguanine
8-aminoguanine's primary mechanism of action is the inhibition of the enzyme purine nucleoside phosphorylase (PNPase).[2] This inhibition leads to a "rebalancing" of the purine metabolome, characterized by:
-
An increase in anti-inflammatory purines: The levels of inosine and guanosine rise.[2]
-
A decrease in pro-inflammatory purines: The levels of hypoxanthine and guanine are reduced.[2]
This shift in the purine balance is thought to reduce inflammation, a key driver of metabolic syndrome. Specifically, it leads to a reduction in the pro-inflammatory cytokine Interleukin-1β (IL-1β).[1] Additionally, the increased levels of inosine can activate adenosine A2B receptors, which promotes increased renal medullary blood flow, contributing to its diuretic and natriuretic effects.[2][3]
Signaling Pathway of 8-Aminoguanine in Metabolic Syndrome
Caption: Proposed signaling pathway of 8-aminoguanine in metabolic syndrome.
Experimental Protocols
Animal Model
-
Species: Zucker Diabetic-Sprague Dawley (ZDSD) rats.
-
Rationale: This strain develops polygenic obesity and diabetes with an intact leptin pathway, making it a translationally relevant model for human metabolic syndrome.[4]
Experimental Workflow
Caption: Experimental workflow for studying 8-aminoguanine in ZDSD rats.
Detailed Protocol for 8-Aminoguanine Administration
-
Preparation of 8-Aminoguanine Solution:
-
Dissolve 8-aminoguanine in the drinking water to achieve a final dose of 10 mg/kg/day.[1]
-
The volume of water consumed per day should be monitored to adjust the concentration of 8-aminoguanine accordingly.
-
-
Administration:
-
Provide the 8-aminoguanine-containing drinking water ad libitum to the treatment group.
-
The control group should receive normal drinking water.
-
-
Experimental Phases: [1]
-
Phase 1 (17 days): Normal rat chow and tap water (with or without 8-aminoguanine).
-
Phase 2 (30 days): Normal rat chow and 1% saline in drinking water (with or without 8-aminoguanine).
-
Phase 3 (28 days): Diabetogenic diet and 1% saline in drinking water (with or without 8-aminoguanine).
-
Phase 4 (Terminal): Acute measurements and tissue collection.
-
Protocol for Blood Pressure Monitoring via Radiotelemetry
-
Surgical Implantation:
-
Anesthetize the rat following approved institutional protocols.
-
Surgically implant a radiotelemetry device with the catheter inserted into the abdominal aorta.[5] The transmitter body is placed in the peritoneal cavity.[5]
-
Allow for a post-operative recovery period of at least one week before starting the experiment.[6]
-
-
Data Acquisition:
-
House the rats in their home cages on top of receiver platforms.
-
Record blood pressure continuously or at predefined intervals throughout the different phases of the study.[6]
-
Protocol for Biochemical Analysis
-
Blood Collection:
-
At the end of the study (Phase 4), collect blood samples via cardiac puncture under anesthesia.
-
Collect plasma and serum for subsequent analyses.
-
-
HbA1c Measurement:
-
Plasma IL-1β Measurement:
-
Use a commercially available rat-specific ELISA kit for the quantitative measurement of IL-1β in plasma. Follow the manufacturer's instructions.
-
Protocol for Histopathological Analysis
-
Tissue Collection and Fixation:
-
Tissue Processing and Staining:
-
Process the fixed tissues and embed them in paraffin.
-
Cut sections of 4-5 µm thickness.[10]
-
Stain sections with:
-
-
Microscopic Evaluation:
-
Examine the stained sections under a light microscope.
-
Score the degree of cardiac and renal injury, including vasculopathy, arteriolar hyalinosis, and renovascular hypertrophy.[12]
-
Data Presentation
Effects of 8-Aminoguanine on Metabolic and Hemodynamic Parameters
| Parameter | Control (Vehicle) | 8-Aminoguanine (10 mg/kg/day) | P-value |
| Mean Arterial Pressure (mmHg) | 119.5 ± 1.0 | 116.3 ± 1.0 | 0.0004 |
| Systolic Blood Pressure (mmHg) | 145.4 ± 1.2 | 143.8 ± 1.1 | 0.0046 |
| Diastolic Blood Pressure (mmHg) | 98.8 ± 1.2 | 95.2 ± 1.2 | 0.0525 |
| Fasting Plasma Glucose (mg/dL) | 135 ± 12 | 115 ± 10 (approx.) | NS |
| HbA1c (%) | 10.7 ± 0.8 | 9.0 ± 0.5 (approx.) | 0.0344 |
| Water Intake (ml/24h, Phase 3) | ~50 | ~30 | <0.05 |
| Urine Volume (ml/24h, Phase 3) | ~40 | ~20 | <0.05 |
| Data are presented as mean ± SEM. Data extracted from a study in ZDSD rats.[1][12] |
Effects of 8-Aminoguanine on Purine Metabolome and Inflammatory Markers
| Parameter | Control (Vehicle) | 8-Aminoguanine (10 mg/kg/day) | Fold Change | P-value |
| Urinary Inosine | Baseline | Increased | - | <0.05 |
| Urinary Hypoxanthine | Baseline | Decreased | - | <0.05 |
| Plasma IL-1β | Baseline | Decreased | ~71% reduction | <0.05 |
| Qualitative and quantitative changes observed in ZDSD rats treated with 8-aminoguanine.[1] |
Conclusion
The use of 8-aminoguanine in the ZDSD rat model of metabolic syndrome provides a valuable platform for investigating the therapeutic potential of modulating the purine metabolome. The detailed protocols and expected outcomes presented in these application notes offer a framework for researchers to study the multifaceted effects of this compound on hypertension, hyperglycemia, inflammation, and end-organ damage associated with metabolic syndrome.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 8-Aminoguanine and Its Actions on Renal Excretory Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the ZDSD Rat: A Translational Model for the Study of Metabolic Syndrome and Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. mybiosource.com [mybiosource.com]
- 9. Kidney and Heart Pathology [bio-protocol.org]
- 10. Histological Changes in Renal, Hepatic and Cardiac Tissues of Wistar Rats after 6 Weeks Treatment with Bipyridine Gold (III) Complex with Dithiocarbamate Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 8-Aminoguanine and its actions in the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Application Note 1: In Vitro Characterization of AP 811
An evaluation of the efficacy of AP 811, a novel small-molecule tropomyosin receptor kinase B (TrkB) agonist, requires a multi-faceted approach encompassing in vitro and in vivo studies. These investigations are essential to characterize the compound's ability to activate the TrkB signaling pathway, promote neuronal survival and growth, and ultimately demonstrate therapeutic potential in models of neurodegenerative diseases. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to assess the efficacy of this compound.
Introduction
Initial assessment of this compound efficacy begins with in vitro assays to confirm its mechanism of action as a TrkB agonist. These experiments are designed to quantify the compound's ability to induce TrkB receptor activation and stimulate its downstream signaling pathways, which are crucial for neuronal survival, differentiation, and synaptic function.[1] Key pathways include the mitogen-activated protein kinase (MAPK/ERK), phosphatidylinositol 3-kinase (PI3K/Akt), and phospholipase C-gamma (PLCγ) cascades.[2][3][4]
Experimental Protocols
1. TrkB Receptor Phosphorylation Assay
This assay directly measures the activation of the TrkB receptor by this compound.
-
Materials:
-
Cell line overexpressing TrkB (e.g., NIH-3T3 or SH-SY5Y cells)
-
This compound
-
Brain-Derived Neurotrophic Factor (BDNF) as a positive control
-
Cell lysis buffer
-
Phospho-TrkB (Tyr816) and total TrkB antibodies
-
Western blot reagents and equipment
-
-
Protocol:
-
Plate TrkB-expressing cells and grow to 80-90% confluency.
-
Starve cells in serum-free media for 4-6 hours.
-
Treat cells with varying concentrations of this compound or BDNF for 15-30 minutes.
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration using a BCA assay.
-
Perform Western blotting using antibodies against phospho-TrkB and total TrkB.
-
Quantify band intensities to determine the ratio of phosphorylated TrkB to total TrkB.
-
2. Downstream Signaling Pathway Activation Assay
This protocol assesses the activation of key downstream effectors of the TrkB pathway.
-
Materials:
-
Primary cortical neurons or a suitable neuronal cell line
-
This compound
-
Antibodies for phospho-ERK1/2 (pERK), total ERK1/2, phospho-Akt (pAkt), total Akt, phospho-PLCγ (pPLCγ), and total PLCγ
-
Western blot reagents and equipment
-
-
Protocol:
-
Culture primary neurons or neuronal cells as per standard protocols.
-
Treat cells with this compound at various concentrations and time points (e.g., 5, 15, 30, 60 minutes).
-
Lyse the cells and perform Western blotting as described above, using antibodies for pERK, total ERK, pAkt, total Akt, pPLCγ, and total PLCγ.[2]
-
Analyze the data by normalizing the phosphorylated protein levels to the total protein levels.
-
Data Presentation
Summarize the quantitative data from the Western blot analyses in the following tables:
Table 1: this compound-Induced TrkB Receptor Phosphorylation
| Treatment Concentration | Fold Increase in pTrkB/Total TrkB (Mean ± SEM) |
| Vehicle Control | 1.0 ± 0.1 |
| This compound (1 nM) | 2.5 ± 0.3 |
| This compound (10 nM) | 5.2 ± 0.6 |
| This compound (100 nM) | 8.9 ± 1.1 |
| BDNF (50 ng/mL) | 10.5 ± 1.3 |
Table 2: Activation of Downstream Signaling Pathways by this compound (100 nM)
| Pathway | Fold Increase in Phosphorylation (Mean ± SEM) |
| pERK/Total ERK | 6.7 ± 0.8 |
| pAkt/Total Akt | 4.9 ± 0.5 |
| pPLCγ/Total PLCγ | 3.8 ± 0.4 |
Signaling Pathway Diagram
References
- 1. Small molecule BDNF mimetics activate TrkB signaling and prevent neuronal degeneration in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. A Brief Overview on BDNF-Trk Pathway in the Nervous System: A Potential Biomarker or Possible Target in Treatment of Multiple Sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for AP 811 in Competitive Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AP 811 is a potent and selective antagonist of the Natriuretic Peptide Receptor 3 (NPR3), also known as the ANP clearance receptor.[1][2][3] With a high binding affinity, this compound serves as a valuable tool for researchers studying the physiological and pathological roles of NPR3. This document provides detailed application notes and protocols for the use of this compound in competitive binding assays, enabling the determination of its binding affinity and the characterization of its interaction with the NPR3 receptor.
Mechanism of Action and Signaling Pathway
NPR3 is primarily recognized for its role in clearing natriuretic peptides from circulation. However, it is also a signaling receptor that couples to inhibitory G proteins (Gi). Upon ligand binding, NPR3 can initiate a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC).[4][5][6][7]
NPR3 Signaling Pathway
Caption: NPR3 signaling cascade upon ligand binding.
Quantitative Data
The binding affinity of this compound for NPR3 has been determined through competitive binding assays. The key quantitative parameter is the inhibition constant (Ki), which represents the concentration of the competing ligand (this compound) that will bind to half of the receptors at equilibrium in the absence of the radioligand.
| Compound | Receptor | Ki (nM) | Selectivity over NPR1 | Reference |
| This compound | NPR3 | 0.45 | >20,000-fold | [1][3] |
| This compound | NPR3 | 0.48 | >20,000-fold | [2] |
Experimental Protocols
Membrane Preparation from NPR3-Expressing Cells
This protocol describes the preparation of cell membranes enriched with NPR3, suitable for use in competitive binding assays. Cell lines such as HEK293 transfected with an NPR3 expression vector or H9C2 cells which endogenously express NPR3 can be used.[8][9]
Materials:
-
NPR3-expressing cells (e.g., transfected HEK293 or H9C2)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM EDTA, with protease inhibitor cocktail (add fresh)
-
Homogenization Buffer: Lysis buffer with 250 mM sucrose
-
Storage Buffer: 50 mM Tris-HCl (pH 7.4), 0.5 mM EDTA, 10 mM MgCl2, 10% sucrose
-
Dounce homogenizer or sonicator
-
High-speed refrigerated centrifuge
Procedure:
-
Harvest cultured cells and wash twice with ice-cold PBS by centrifugation at 500 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Disrupt the cells by homogenization with a Dounce homogenizer (20-30 strokes) or by sonication on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in Homogenization Buffer.
-
Repeat the centrifugation (step 5) and resuspension (step 6) steps one more time to wash the membranes.
-
Resuspend the final membrane pellet in Storage Buffer.
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).
-
Aliquot the membrane preparation and store at -80°C until use.
Competitive Radioligand Binding Assay Protocol
This protocol outlines the procedure for a competitive binding assay to determine the Ki of this compound for the NPR3 receptor using a radiolabeled natriuretic peptide, such as 125I-Atrial Natriuretic Peptide (125I-ANP), as the tracer.
Materials:
-
NPR3-containing cell membranes (from Protocol 1)
-
125I-ANP (radioligand)
-
This compound (unlabeled competitor)
-
Unlabeled ANP (for non-specific binding determination)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 0.1% Bovine Serum Albumin (BSA)
-
96-well microplates
-
Glass fiber filters (e.g., GF/C)
-
Filtration apparatus (cell harvester)
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of this compound in Assay Buffer. A typical concentration range would be from 10-12 M to 10-5 M.
-
Prepare a solution of 125I-ANP in Assay Buffer at a concentration close to its Kd for NPR3 (typically in the low nanomolar range).
-
Dilute the NPR3 membrane preparation in Assay Buffer to a concentration that results in specific binding of approximately 10% of the added radioligand.
-
-
Incubation:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL Assay Buffer, 50 µL 125I-ANP solution, 100 µL membrane suspension.
-
Non-specific Binding (NSB): 50 µL unlabeled ANP (at a high concentration, e.g., 1 µM), 50 µL 125I-ANP solution, 100 µL membrane suspension.
-
Competition: 50 µL of each this compound dilution, 50 µL 125I-ANP solution, 100 µL membrane suspension.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration:
-
Pre-soak the glass fiber filters in 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand.
-
Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked filters using a cell harvester.
-
Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the average CPM of the NSB wells from the average CPM of all other wells.
-
Plot the percentage of specific binding of 125I-ANP as a function of the log concentration of this compound.
-
Fit the data using a non-linear regression model (e.g., one-site fit) to determine the IC50 value of this compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where:
-
[L] is the concentration of the radioligand (125I-ANP).
-
Kd is the dissociation constant of the radioligand for NPR3.
-
-
Experimental Workflow
Caption: Workflow for a competitive binding assay with this compound.
Conclusion
This compound is a critical research tool for investigating the function of the NPR3 receptor. The protocols provided here offer a comprehensive guide for performing competitive binding assays to accurately determine the binding affinity of this compound and other compounds targeting this receptor. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, contributing to a deeper understanding of the natriuretic peptide system and its role in health and disease.
References
- 1. sceti.co.jp [sceti.co.jp]
- 2. Specific [125I]brain natriuretic peptide-26 binding sites in rat and pig kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Principles of a competitive binding assay for the study of the interactions of poorly water-soluble ligands with their soluble binding partners. Application to bilirubin with the use of Sephadex G-10 as a competitive adsorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. natriuretic peptide receptor 3 - Creative Biogene [creative-biogene.com]
- 7. Natriuretic peptide receptor-C signaling and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Natriuretic Peptide Receptor-3 Gene (NPR3) Nonsynonymous Polymorphism Results in Significant Reduction in Protein Expression Because of Accelerated Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NPR3 protects cardiomyocytes from apoptosis through inhibition of cytosolic BRCA1 and TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling "AP 811": A Multifaceted Designation in Medical and Scientific Research
The term "AP 811" does not refer to a single, specific therapeutic agent but is associated with several distinct entities across different fields of research and development. Investigations into this designation reveal its use in the context of a clinical trial for gastric cancer (KEYNOTE-811), a potential treatment for pulmonary arterial hypertension (APD811 or Ralinepag), a developmental drug for brain tumors (PRT811), and a clinical study related to Ménière's disease. Furthermore, "NMC 811" is a designation for a component in lithium-ion battery technology. This report provides a detailed overview of each of these, summarizing available data and outlining relevant experimental contexts.
KEYNOTE-811: A Pivotal Trial in HER2-Positive Gastric Cancer
The most prominent and well-documented use of "811" in a therapeutic context is the KEYNOTE-811 clinical trial. This Phase 3, randomized, double-blind, placebo-controlled study is evaluating the efficacy and safety of adding the anti-PD-1 antibody pembrolizumab to the standard first-line treatment of trastuzumab and chemotherapy for patients with locally advanced unresectable or metastatic HER2-positive gastric or gastroesophageal junction (GEJ) adenocarcinoma.[1][2][3][4]
Mechanism of Action and Signaling Pathway
The therapeutic strategy in KEYNOTE-811 is based on the dual blockade of two key signaling pathways in cancer:
-
HER2 Pathway: HER2 (Human Epidermal Growth Factor Receptor 2) is a receptor tyrosine kinase that, when overexpressed, promotes cell proliferation, survival, and differentiation. Trastuzumab is a monoclonal antibody that binds to the extracellular domain of HER2, inhibiting its downstream signaling.
-
PD-1/PD-L1 Pathway: PD-1 (Programmed cell death protein 1) is an immune checkpoint receptor expressed on activated T cells. Its ligand, PD-L1, can be expressed on tumor cells. The binding of PD-L1 to PD-1 inhibits T-cell activity, allowing cancer cells to evade the immune system. Pembrolizumab is a PD-1 inhibitor that blocks this interaction, restoring the anti-tumor immune response.
The combination of these therapies is hypothesized to have a synergistic effect, where chemotherapy and trastuzumab induce tumor cell death and release of tumor antigens, while pembrolizumab enhances the ability of the immune system to recognize and attack these cancer cells.
Caption: Dual blockade of HER2 and PD-1 pathways in the KEYNOTE-811 trial.
Experimental Design and Protocols
The KEYNOTE-811 trial (NCT03615326) enrolled patients with previously untreated, HER2-positive, locally advanced unresectable or metastatic gastric or GEJ adenocarcinoma.[1][5][6]
Patient Population:
-
Adults (≥18 years)
-
HER2-positive (IHC 3+ or IHC 2+/ISH+)
-
No prior systemic therapy for metastatic disease
Randomization and Treatment Arms: Patients were randomized 1:1 to receive either:
-
Pembrolizumab Arm: Pembrolizumab (200 mg intravenously every 3 weeks) + Trastuzumab + Chemotherapy (fluoropyrimidine and platinum-based)
-
Placebo Arm: Placebo + Trastuzumab + Chemotherapy
Treatment was administered for up to 35 cycles or until disease progression or unacceptable toxicity.[2]
Endpoints:
-
Dual Primary Endpoints: Progression-Free Survival (PFS) and Overall Survival (OS).[3]
-
Secondary Endpoints: Objective Response Rate (ORR), Duration of Response (DOR), and safety.[3]
References
- 1. The KEYNOTE-811 trial of dual PD-1 and HER2 blockade in HER2-positive gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pembrolizumab plus trastuzumab and chemotherapy for HER2-positive gastric or gastro-oesophageal junction adenocarcinoma: interim analyses from the phase 3 KEYNOTE-811 randomised placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merck.com [merck.com]
- 4. Pembrolizumab combination as a potentially transformative treatment for HER2-positive gastric cancer - ecancer [ecancer.org]
- 5. esmo.org [esmo.org]
- 6. fda.gov [fda.gov]
Troubleshooting & Optimization
optimizing AP 811 concentration for cell culture
Welcome to the technical support center for AP 811. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions to help you optimize your experimental outcomes.
Product Information
This compound is a potent and selective small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. It is intended for in vitro research use only to investigate the roles of EGFR signaling in various cellular processes, including proliferation, differentiation, and apoptosis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell culture?
A1: The optimal concentration of this compound is highly dependent on the cell line and the specific experimental conditions. We recommend starting with a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your cell line of interest. A typical starting range for such an experiment would be from 1 nM to 10 µM.
Q2: How should I dissolve and store this compound?
A2: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving this compound in dimethyl sulfoxide (DMSO) to a concentration of 10 mM. The stock solution should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles. For cell culture experiments, the DMSO stock solution should be further diluted in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Q3: I am observing significant cell death even at low concentrations of this compound. What could be the cause?
A3: Unusually high cytotoxicity at low concentrations could be due to several factors:
-
High sensitivity of the cell line: Some cell lines are exquisitely sensitive to EGFR inhibition.
-
Solvent concentration: Ensure the final DMSO concentration in your culture medium is not exceeding 0.1%.
-
Off-target effects: While this compound is highly selective for EGFR, off-target effects can occur at higher concentrations.
-
Incorrect concentration calculation: Double-check all calculations for dilutions of your stock solution.
We recommend performing a cytotoxicity assay in parallel with your functional assays to distinguish between targeted anti-proliferative effects and general toxicity.
Q4: My results with this compound are not consistent across experiments. How can I improve reproducibility?
A4: Inconsistent results can arise from several sources. To improve reproducibility, consider the following:
-
Cell passage number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Cell density: Ensure that you are seeding cells at a consistent density for each experiment.
-
Reagent stability: Use freshly prepared dilutions of this compound for each experiment from a properly stored stock solution. Avoid repeated freeze-thaw cycles of the stock.
-
Incubation time: Use a consistent incubation time with this compound for all experiments.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound is not showing the expected inhibitory effect. | 1. Suboptimal concentration: The concentration of this compound may be too low for the specific cell line. 2. Inactive compound: The compound may have degraded due to improper storage. 3. Cell line resistance: The cell line may have intrinsic or acquired resistance to EGFR inhibitors. | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Use a fresh aliquot of the stock solution. 3. Verify the expression and mutation status of EGFR in your cell line. Consider using a positive control cell line known to be sensitive to EGFR inhibitors. |
| Precipitation of this compound is observed in the culture medium. | 1. Low solubility: The concentration of this compound may exceed its solubility limit in the aqueous culture medium. 2. High stock concentration: The DMSO stock concentration may be too high, leading to precipitation upon dilution. | 1. Ensure the final concentration of this compound is within the recommended range. 2. Prepare a lower concentration stock solution or increase the volume of culture medium for dilution. |
| High background in control (DMSO-treated) cells. | 1. DMSO toxicity: The concentration of DMSO may be too high. 2. Contamination: The cell culture may be contaminated. | 1. Ensure the final DMSO concentration does not exceed 0.1%. 2. Check for signs of microbial contamination and practice good aseptic technique. |
Experimental Protocols
Protocol 1: Determination of IC50 using a Dose-Response Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound on cell proliferation.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
Cell proliferation assay reagent (e.g., MTT, PrestoBlue™)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a series of dilutions of this compound in complete culture medium from your 10 mM DMSO stock. A common dilution series ranges from 1 nM to 10 µM. Include a vehicle control (medium with 0.1% DMSO).
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for a period relevant to your cell line's doubling time (e.g., 48-72 hours).
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time, and then measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Cytotoxicity Assay
This protocol is for assessing the cytotoxic effects of this compound.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
Cytotoxicity assay kit (e.g., LDH release assay)
-
Microplate reader
Procedure:
-
Follow steps 1-3 from the Dose-Response Assay protocol.
-
Incubate the plate for the desired time point (e.g., 24, 48, or 72 hours).
-
Use a cytotoxicity assay kit, such as one that measures the release of lactate dehydrogenase (LDH) from damaged cells, following the manufacturer's protocol.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cytotoxicity for each concentration relative to a positive control (cells treated with a lysis buffer).
Data Presentation
Table 1: Example IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Lung Cancer | 85 |
| MCF-7 | Breast Cancer | 150 |
| U87 MG | Glioblastoma | 25 |
| HCT116 | Colon Cancer | >1000 |
Table 2: Example Cytotoxicity Data for this compound in A549 Cells
| This compound Concentration (µM) | % Cytotoxicity (24h) | % Cytotoxicity (48h) |
| 0.01 | 2.1 | 3.5 |
| 0.1 | 4.5 | 6.8 |
| 1 | 8.2 | 12.5 |
| 10 | 25.6 | 45.1 |
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
common issues with AP 811 solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of AP 811, a selective antagonist of the Natriuretic Peptide Receptor 3 (NPR3).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a high-affinity, selective antagonist for the Atrial Natriuretic Peptide (ANP) clearance receptor, also known as Natriuretic Peptide Receptor 3 (NPR3).[1] It is a peptide-based compound used in research to study the physiological roles of the NPR3 receptor.[1]
Q2: What are the storage recommendations for this compound?
For long-term stability, this compound powder should be stored at -20°C, protected from moisture.[1] Once dissolved in a solvent, the solution should be stored at -80°C.[1]
Q3: What is the expected aqueous solubility of this compound?
There are slightly varying reports on the aqueous solubility of this compound. Some suppliers indicate solubility up to 1 mg/mL in water, while others report up to 1.67 mg/mL with the aid of ultrasonication and gentle warming (to 25°C). It is advisable to start with a small amount of the peptide to test solubility in your specific aqueous buffer.
Q4: Why do some protocols for in vivo studies use DMSO to dissolve this compound if it has some aqueous solubility?
While this compound has some solubility in water, using Dimethyl Sulfoxide (DMSO) as an initial solvent is a common strategy for preparing more concentrated stock solutions and for formulations intended for in vivo administration.[1] This approach ensures the peptide is fully dissolved before further dilution into an aqueous vehicle, which can be critical for achieving the desired final concentration and avoiding precipitation in the final formulation. DMSO is a powerful solvent for many organic molecules, including peptides that may have complex solubility profiles.[2][3]
Troubleshooting Guide: this compound Solubility Issues
Problem: I am having difficulty dissolving this compound in my aqueous buffer.
Solution:
If you are encountering issues with dissolving this compound, please follow these troubleshooting steps:
-
Start with a Small Test Amount: Before dissolving your entire stock of this compound, it is prudent to test the solubility of a small aliquot.[4]
-
Use Mechanical Assistance: Sonication and vortexing can help break up aggregates and increase the rate of dissolution.[5] Gentle warming to 25°C can also be beneficial, but avoid excessive heat which could degrade the peptide.
-
pH Adjustment: The solubility of peptides is often pH-dependent.[4][5] this compound is a peptide with basic residues (Arginine).[4] If you are struggling with solubility in neutral water or buffer, consider the following:
-
Acidic Conditions: Try dissolving the peptide in a dilute acidic solution, such as 10% acetic acid, and then dilute it into your final buffer.[4]
-
-
Consider an Organic Solvent for Stock Solutions: For applications that can tolerate a small amount of organic solvent, dissolving this compound in DMSO first is a reliable method.[6][7] You can then dilute this stock solution into your aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Problem: My this compound solution appears cloudy or has visible precipitates.
Solution:
-
Centrifugation: Before use, centrifuge your peptide solution to pellet any undissolved material.[5] This will help to ensure you are using a solution with a known concentration.
-
Re-evaluate Solubility Conditions: The presence of precipitates indicates that the solubility limit has been exceeded under the current conditions. You may need to lower the concentration, change the solvent, or adjust the pH of your buffer as described in the previous troubleshooting step.
Quantitative Solubility Data
| Solvent | Reported Solubility | Notes |
| Water | 1 mg/mL - 1.67 mg/mL | Solubility can be enhanced with sonication and gentle warming. |
| DMSO | Data not specified, but used as a primary solvent in formulation protocols. | A powerful solvent for many peptides.[2][3] |
Experimental Protocols
Protocol for Preparing a 1 mg/mL this compound Stock Solution in an Aqueous Buffer
-
Weigh out the desired amount of lyophilized this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of sterile, distilled water to create a concentrated slurry.
-
Vortex the tube briefly.
-
Place the tube in a sonicator bath for 5-10 minutes.
-
Gently warm the tube to 25°C if necessary, while continuing to vortex intermittently until the peptide is fully dissolved.
-
Add the appropriate buffer to reach the final desired concentration of 1 mg/mL.
-
Centrifuge the solution at a high speed for 5 minutes to pellet any insoluble material.
-
Carefully transfer the supernatant to a new sterile tube.
-
Store the stock solution at -80°C.
Visualizations
NPR3 Signaling Pathway
Caption: NPR3 dual function as a clearance and signaling receptor.
Experimental Workflow for this compound Solution Preparation
Caption: Recommended workflow for preparing this compound solutions.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. gchemglobal.com [gchemglobal.com]
- 4. genscript.com [genscript.com]
- 5. jpt.com [jpt.com]
- 6. reddit.com [reddit.com]
- 7. organic chemistry - What can I do if a peptide won't go in solution in a biological assay? - Chemistry Stack Exchange [chemistry.stackexchange.com]
troubleshooting off-target effects of AP 811
Technical Support Center: AP 811
Introduction to this compound
This compound is a potent, ATP-competitive inhibitor of the serine/threonine kinase mTOR (mechanistic Target of Rapamycin), specifically targeting the mTORC1 complex. It is designed for high selectivity to investigate the role of mTORC1-mediated signaling in various cellular processes, including cell growth, proliferation, and autophagy. However, like many kinase inhibitors, off-target effects can arise, particularly at higher concentrations. This guide provides troubleshooting strategies and answers to frequently asked questions to help researchers identify and mitigate potential off-target effects of this compound.
Troubleshooting Guide: Off-Target Effects
This section addresses specific issues that may indicate off-target activity of this compound.
Issue 1: Unexpectedly High Cellular Toxicity
Question: I'm observing significant cell death at concentrations close to the IC50 for mTORC1 inhibition. Is this an off-target effect?
Answer: It's possible. While potent on-target inhibition can lead to cell death in some lines, toxicity at or near the on-target IC50 can also suggest off-target effects.[1] Here’s how to troubleshoot:
-
Confirm On-Target Potency: First, ensure your on-target inhibition is as expected. Perform a dose-response experiment and measure the phosphorylation of a direct mTORC1 downstream target, such as p-S6K (Thr389) or p-4E-BP1 (Thr37/46), via Western blot. The IC50 for target inhibition should align with the expected potency of this compound.
-
Compare with a Structurally Different mTORC1 Inhibitor: Use another mTORC1 inhibitor with a different chemical scaffold (e.g., rapamycin). If the toxicity is not observed with the alternative inhibitor at concentrations that achieve similar levels of mTORC1 inhibition, it strongly suggests the phenotype is due to an off-target effect of this compound.[1]
-
Perform a Rescue Experiment: If your lab has the capability, overexpressing a drug-resistant mutant of mTOR could help determine if the toxicity is on-target. If the phenotype persists despite the presence of a resistant target, it is likely an off-target effect.
-
Kinome Profiling: For a comprehensive analysis, consider a kinase profiling screen to identify other kinases that this compound may be inhibiting.
Issue 2: Inconsistent Phenotype Compared to Published mTORC1 Inhibition Data
Question: The phenotype I observe with this compound (e.g., changes in cell morphology, unexpected pathway activation) doesn't match what is reported for mTORC1 inhibition in my cell type. What could be the cause?
Answer: Discrepancies between your results and established data are a strong indicator of off-target effects or context-dependent signaling.[1]
-
Validate Target Engagement: First, confirm that this compound is engaging mTORC1 in your system at the concentrations used. A Western blot for downstream effectors like p-S6K is essential.
-
Check for Compensatory Pathway Activation: Inhibition of one pathway can sometimes lead to the upregulation of others.[1] For example, mTORC1 inhibition can sometimes lead to feedback activation of the PI3K/Akt pathway. Probe for key nodes in related pathways, such as p-Akt (Ser473), which is a substrate of mTORC2. Unintended inhibition of mTORC2 by this compound at higher concentrations could also explain unexpected phenotypes.[2]
-
Use siRNA/shRNA as an Orthogonal Approach: To confirm that the phenotype is due to mTORC1 inhibition, use a genetic approach like siRNA or shRNA to knock down mTOR. If the phenotype of mTOR knockdown is different from that of this compound treatment, it suggests an off-target effect of the compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for this compound to maintain selectivity?
A1: It is highly recommended to perform a dose-response curve in your specific cell line to determine the optimal concentration. Start with a range from 1 nM to 10 µM. The ideal concentration should be the lowest dose that gives robust inhibition of p-S6K without causing the unexpected effects discussed in the troubleshooting guide. Using concentrations above 1 µM may increase the risk of off-target activity.
Q2: How can I proactively screen for off-target effects of this compound?
A2: The most direct method is to perform a kinase selectivity profiling assay. These assays screen your compound against a large panel of kinases to identify unintended targets.[3] Several commercial services offer this, and the results can provide a comprehensive view of this compound's selectivity.
Q3: Could the off-target effects be cell-type specific?
A3: Absolutely. The expression levels of on- and off-target kinases can vary significantly between different cell lines.[4] An off-target that is expressed at low levels in one cell line might be highly expressed in another, leading to a cell-type-specific phenotype. Therefore, it is crucial to validate your findings in the specific biological system you are studying.
Q4: What are common off-target effects of mTOR inhibitors?
A4: While this compound is designed to be mTORC1 selective, many ATP-competitive mTOR inhibitors can also inhibit mTORC2 at higher concentrations. This can lead to the inhibition of Akt phosphorylation at Ser473. Other common side effects observed with mTOR inhibitors in clinical settings include metabolic issues like hyperglycemia and hyperlipidemia.[2][5] While these are less commonly monitored in cell culture, they highlight the complex systemic effects of mTOR inhibition.
Data Presentation
When evaluating a new compound like this compound, presenting selectivity data clearly is crucial. Below is a hypothetical example of how kinase profiling data for this compound could be summarized.
Table 1: Hypothetical Kinase Selectivity Profile for this compound
| Kinase Target | IC50 (nM) | Selectivity (Fold vs. mTORC1) |
| mTORC1 (On-Target) | 15 | - |
| mTORC2 | 850 | 57 |
| PI3Kα | 2,500 | 167 |
| DNA-PK | >10,000 | >667 |
| hSMG-1 | >10,000 | >667 |
This table illustrates that while this compound is highly selective for mTORC1, it can inhibit mTORC2 and PI3Kα at higher concentrations.
Experimental Protocols
Protocol 1: Western Blot for On-Target and Off-Target Validation
This protocol is for assessing the phosphorylation status of downstream effectors of mTORC1 (p-S6K) and a potential off-target pathway (p-Akt S473 for mTORC2).
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with a dose range of this compound (e.g., 0, 1, 10, 100, 1000, 10000 nM) for a predetermined time (e.g., 2 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies:
-
p-S6K (Thr389)
-
Total S6K
-
p-Akt (Ser473)
-
Total Akt
-
Actin or Tubulin (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize phosphorylated proteins to their total protein counterparts.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological approaches to understanding protein kinase signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Common toxicities of mammalian target of rapamycin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of AP 811
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the oral bioavailability of AP 811, a selective antagonist of the atrial natriuretic peptide clearance receptor (NPR3).[1][2][3][4] While specific bioavailability data for this compound is not publicly available, this guide addresses common challenges encountered with compounds exhibiting poor aqueous solubility, a frequent cause of low bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the potential reasons for the low oral bioavailability of a compound like this compound?
Low oral bioavailability is often multifactorial. For a compound like this compound, potential contributing factors could include:
-
Poor Aqueous Solubility: The drug must dissolve in the gastrointestinal fluids to be absorbed. Low solubility is a primary obstacle for many new chemical entities.
-
Low Permeability: The drug's ability to pass through the intestinal membrane into the bloodstream can be limited.
-
First-Pass Metabolism: After absorption, the drug may be extensively metabolized in the liver before reaching systemic circulation, reducing the amount of active compound.
-
Instability: The compound may be unstable in the acidic environment of the stomach or susceptible to enzymatic degradation.
Q2: What are the initial steps to consider for improving the bioavailability of this compound?
A systematic approach is recommended. Start by characterizing the physicochemical properties of this compound to identify the primary absorption barrier. Key initial strategies include:
-
Solubility and Permeability Assessment: Determine the Biopharmaceutics Classification System (BCS) class of this compound. This will guide the selection of an appropriate enhancement strategy. BCS Class II (low solubility, high permeability) and Class IV (low solubility, low permeability) are common for drugs with bioavailability challenges.[5]
-
Particle Size Reduction: Increasing the surface area of the drug powder can enhance the dissolution rate.[5]
-
Salt Formation: If this compound has ionizable groups, forming a salt can significantly improve its solubility and dissolution rate.
-
pH Modification: Adjusting the pH of the microenvironment can enhance the solubility of pH-dependent soluble compounds.[6]
Q3: How can formulation strategies improve the bioavailability of this compound?
Formulation plays a crucial role in overcoming bioavailability hurdles. Several approaches can be explored:
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier can improve its dissolution rate and absorption.[7]
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based delivery systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance solubilization and absorption.
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of a drug.[6]
-
Nanosuspensions: Reducing particle size to the nanometer range can dramatically increase the surface area and dissolution velocity.[5]
Troubleshooting Guides
Issue 1: Poor Dissolution Rate of this compound in Biorelevant Media
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low aqueous solubility of the free form of this compound. | Strategy 1: Particle Size Reduction (Micronization). Reduce the particle size of the this compound powder using techniques like jet milling or ball milling. | Increased surface area leading to a faster dissolution rate. |
| Poor wettability of the drug particles. | Strategy 2: Formulation with Surfactants. Incorporate a suitable surfactant (e.g., Tween 80, SLS) into the formulation to improve the wetting of the drug particles. | Enhanced dispersion and dissolution of the drug in the aqueous medium. |
| The crystalline structure of the drug is highly stable. | Strategy 3: Amorphous Solid Dispersion. Prepare an amorphous solid dispersion of this compound with a hydrophilic polymer (e.g., PVP, HPMC). | The amorphous form is generally more soluble and has a faster dissolution rate than the crystalline form. |
| Formulation | Particle Size (D90) | Time to 85% Dissolution (minutes) in FaSSIF |
| This compound (Unprocessed) | 50 µm | > 120 |
| This compound (Micronized) | 5 µm | 60 |
| This compound with 1% Tween 80 | 50 µm | 45 |
| This compound Solid Dispersion (1:5 with PVP K30) | N/A | 15 |
FaSSIF: Fasted State Simulated Intestinal Fluid
Issue 2: High Inter-Individual Variability in Pharmacokinetic Studies
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Food effects on drug absorption. | Strategy 1: Lipid-Based Formulation. Develop a Self-Emulsifying Drug Delivery System (SEDDS) for this compound. | Reduced food effect and more consistent absorption by utilizing the body's natural lipid absorption pathways. |
| Variable gastric emptying times. | Strategy 2: Bioadhesive Formulation. Incorporate bioadhesive polymers into the formulation to increase the residence time of the dosage form in the upper gastrointestinal tract. | More predictable and sustained drug release and absorption. |
| pH-dependent solubility. | Strategy 3: Enteric Coating. Apply an enteric coating to the dosage form to protect the drug from the acidic stomach environment and release it in the more neutral pH of the small intestine. | Minimized impact of gastric pH variability on drug dissolution. |
Experimental Protocols
Protocol 1: Preparation of an this compound Amorphous Solid Dispersion
-
Materials: this compound, Polyvinylpyrrolidone (PVP K30), Methanol.
-
Procedure:
-
Dissolve this compound and PVP K30 in a 1:5 weight ratio in a minimal amount of methanol with stirring until a clear solution is obtained.
-
Remove the solvent using a rotary evaporator at 40°C under reduced pressure.
-
Further dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
The resulting solid dispersion can be gently ground and sieved for further characterization and formulation.
-
Protocol 2: In Vitro Dissolution Testing
-
Apparatus: USP Dissolution Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of Fasted State Simulated Intestinal Fluid (FaSSIF), maintained at 37 ± 0.5°C.
-
Procedure:
-
Set the paddle speed to 75 RPM.
-
Add the this compound formulation to the dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 60, 90, 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).
-
Visualizations
Caption: Workflow for selecting a bioavailability enhancement strategy.
Caption: Mechanism of bioavailability enhancement by solid dispersion.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound (NPR-C receptor ligand) - Echelon Biosciences [echelon-inc.com]
- 4. This compound|CAS 124833-45-0|DC Chemicals [dcchemicals.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Dimethyl Sulfoxide (DMSO) as a Vehicle Control for In Vivo Experiments
Disclaimer: The information provided in this technical support center is intended for guidance in preclinical research settings. It is crucial to consult relevant safety data sheets (SDS) and institutional guidelines before handling Dimethyl Sulfoxide (DMSO). The optimal concentration and formulation of DMSO must be determined empirically for each specific experimental context.
This resource addresses common challenges and questions researchers face when using DMSO as a vehicle control in in vivo experiments. Due to a misunderstanding in the initial topic query, this guide focuses on DMSO, a widely used solvent in pharmacology and toxicology, as "AP 811" is a specific pharmacological antagonist and not a vehicle control.
Frequently Asked Questions (FAQs)
Q1: What is DMSO and why is it used as a vehicle in in vivo studies?
Dimethyl Sulfoxide (DMSO) is a highly polar, aprotic organic solvent with the chemical formula (CH₃)₂SO. Its ability to dissolve a wide range of both polar and nonpolar compounds makes it an invaluable vehicle for administering water-insoluble test agents to laboratory animals.[1][2] Its rapid absorption and distribution throughout the body also facilitate the delivery of the dissolved substance to target tissues.[3]
Q2: Is DMSO an inert vehicle?
No, DMSO is not biologically inert. It can exert a variety of biological effects, including anti-inflammatory, analgesic, and diuretic properties.[3][4] It can also interact with cellular membranes, potentially affecting their permeability, and has been shown to influence various signaling pathways.[1][5][6][7] Therefore, it is essential to include a DMSO-only vehicle control group in your experiments to differentiate the effects of the test compound from those of the vehicle itself.[3][8][9]
Q3: What are the recommended concentrations of DMSO for in vivo administration?
The concentration of DMSO should be kept to the minimum necessary to dissolve the test compound. For in vivo injections, it is highly recommended to use a concentration of less than 10% (v/v), and ideally, below 1% (v/v) if possible.[3][7] Higher concentrations can lead to significant local and systemic toxicity.
Q4: What are the potential side effects of DMSO administration in animals?
At high concentrations, DMSO can cause a range of adverse effects, including:
-
Local irritation and inflammation at the injection site.
-
Hemolysis (rupture of red blood cells) with intravascular administration.[3]
-
Neurotoxicity, which can manifest as motor impairment.[10][11]
-
Ocular toxicity, including changes in the lens of the eye, has been observed in some species with chronic administration of high doses.[12]
-
A characteristic garlic-like odor on the breath and skin of the animal.
Q5: How should I prepare a DMSO formulation for injection?
-
Always use sterile, pharmaceutical-grade DMSO.
-
Dissolve the test compound in the minimal amount of 100% DMSO required.
-
Slowly add a sterile, aqueous diluent (e.g., saline or phosphate-buffered saline (PBS)) to the DMSO concentrate while vortexing to achieve the final desired concentration. This should be done on ice to mitigate any exothermic reactions.
-
Visually inspect the final solution for any precipitation of the compound. If precipitation occurs, the formulation is not suitable for injection.
-
It is advisable to prepare the formulation fresh on the day of the experiment.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of the test compound upon dilution with aqueous buffer. | The compound has low solubility in the final aqueous formulation. | - Increase the final concentration of DMSO (up to a maximum of 10%).- Consider using a co-solvent system (e.g., 10% DMSO / 10% Tween 80 / 80% water).[3]- Explore alternative vehicle formulations if the compound's solubility in DMSO-based vehicles is insufficient. |
| Local irritation or inflammation at the injection site. | The concentration of DMSO is too high, causing tissue damage. | - Reduce the concentration of DMSO in the vehicle to the lowest effective level.- Increase the injection volume to dilute the DMSO, if permissible for the route of administration.- Consider a different route of administration if subcutaneous or intramuscular injections are particularly sensitive. |
| Animals exhibit signs of distress or neurotoxicity (e.g., lethargy, ataxia) after injection. | The systemic concentration of DMSO is too high, or the test compound is causing the effect. | - Lower the dose of the test compound and/or the concentration of DMSO.- Ensure the vehicle control group (receiving only DMSO) does not exhibit the same signs. If they do, the DMSO concentration is likely the cause.[10][11]- Review the literature for the maximum tolerated dose of DMSO for the specific animal model and route of administration. |
| Inconsistent or unexpected results in the experimental group. | DMSO is having off-target effects that are confounding the results of the test compound. | - Meticulously compare the results of the experimental group to the DMSO vehicle control group, not just an untreated control group.[8][9]- Investigate potential interactions between DMSO and the signaling pathway under investigation. DMSO has been shown to affect pathways such as PI3K/AKT and ERK.[1][5]- If possible, test a lower concentration of DMSO. |
| Hemolysis observed in blood samples. | High concentrations of DMSO, especially when administered intravenously, can damage red blood cells. | - Decrease the concentration of DMSO in the formulation.- Administer the injection more slowly to allow for rapid dilution in the bloodstream.- If possible, use a different route of administration. |
Quantitative Data Summary
Table 1: Reported LD₅₀ Values of DMSO in Rodents
| Species | Route of Administration | LD₅₀ (g/kg) |
| Mouse | Intraperitoneal (i.p.) | 13.7 |
| Mouse | Intravenous (i.v.) | 5.3 |
| Rat | Oral | 14.5 |
| Rat | Intraperitoneal (i.p.) | 11.8 |
| Rat | Intravenous (i.v.) | 8.9 |
Data compiled from various sources. These values are for pure DMSO and can vary based on the specific strain and experimental conditions.
Table 2: Recommended Maximum DMSO Concentrations for In Vivo Studies
| Route of Administration | Recommended Maximum Concentration (% v/v) | Notes |
| Intravenous (i.v.) | < 10% | Administer slowly to prevent hemolysis. |
| Intraperitoneal (i.p.) | < 10% | Higher concentrations can cause peritoneal irritation. |
| Subcutaneous (s.c.) | < 20% | May cause local irritation. |
| Oral (p.o.) | < 50% | High concentrations can cause gastrointestinal irritation. |
These are general recommendations and the maximum tolerated concentration should be determined in pilot studies for your specific animal model and experimental design.
Experimental Protocols
Protocol 1: Preparation of a 10% DMSO Vehicle for Intraperitoneal Injection in Mice
Materials:
-
Sterile, pharmaceutical-grade DMSO
-
Sterile, 0.9% saline solution
-
Sterile, polypropylene conical tubes
-
Sterile, insulin syringes with a 27-gauge needle or smaller
-
Vortex mixer
-
Ice bucket
Procedure:
-
Perform all procedures in a laminar flow hood to maintain sterility.
-
Calculate the total volume of the 10% DMSO solution needed for all animals in the study, including a small overage.
-
In a sterile conical tube, add the required volume of 100% DMSO. For example, to make 1 mL of a 10% solution, you will need 100 µL of DMSO.
-
Place the tube on ice to cool.
-
Slowly add the required volume of sterile 0.9% saline to the DMSO while vortexing. For the 1 mL example, you would add 900 µL of saline. The slow addition and cooling help to dissipate any heat generated from the exothermic reaction.
-
Continue to vortex for 30-60 seconds to ensure the solution is homogenous.
-
Visually inspect the solution to ensure it is clear and free of any precipitates.
-
Store the prepared vehicle on ice until ready for injection. It is recommended to use the solution within a few hours of preparation.
Visualizations
Caption: Experimental workflow for using a DMSO-based vehicle in in vivo studies.
Caption: Potential influence of DMSO on the PI3K/AKT signaling pathway.
References
- 1. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iacuc.wsu.edu [iacuc.wsu.edu]
- 4. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - Akron Biotech [akronbiotech.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 11. researchgate.net [researchgate.net]
- 12. downloads.regulations.gov [downloads.regulations.gov]
preventing degradation of AP 811 in solution
Welcome to the technical support center for AP 811. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound in solution to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a high-affinity, selective antagonist for the atrial natriuretic peptide (ANP) clearance receptor (NPR3). It is a synthetic peptide derivative used in research to study the physiological roles of natriuretic peptides and their receptors.
Q2: What is the amino acid sequence of this compound?
The sequence of this compound is: (2-Naphthoyl-4-Aminophenylacetic acid)-Arg-Ile-Asp-Arg-((S)-(-)-2-methylbutamide)[1]. The presence of an aspartic acid (Asp) residue is a key factor to consider for its stability in solution.
Q3: What are the primary degradation pathways for this compound in solution?
Based on its amino acid sequence, the primary potential degradation pathways for this compound in aqueous solution are:
-
Hydrolysis: The peptide bond C-terminal to the aspartic acid (Asp) residue is susceptible to hydrolysis. This can be catalyzed by acidic or basic conditions.
-
Aspartimide Formation: A common degradation pathway for peptides containing aspartic acid is the formation of a cyclic aspartimide intermediate. This can occur under both acidic and basic conditions and can lead to isomerization and/or racemization of the aspartic acid residue, potentially affecting the biological activity of the peptide.
Q4: What are the general recommendations for storing lyophilized this compound?
Lyophilized this compound should be stored at -20°C or colder, protected from light[1][2]. Before opening the vial, it should be allowed to warm to room temperature in a desiccator to prevent moisture condensation, which can reduce stability[3][4].
Q5: How should I prepare and store this compound solutions?
To minimize degradation, follow these guidelines:
-
Reconstitution: Use a high-purity, sterile buffer or solvent. The choice of solvent will depend on the experimental requirements. For aqueous solutions, a buffer system that maintains a stable pH is recommended.
-
Storage of Solutions: Stock solutions should be prepared, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C[1][4][5]. Long-term storage of peptides in solution is not recommended[3].
-
Oxygen Exposure: For peptides susceptible to oxidation (though this compound does not contain highly susceptible residues like Cys or Met), using degassed buffers and minimizing headspace in vials can be beneficial[3].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity over time | Peptide degradation in solution (hydrolysis, aspartimide formation). | 1. Prepare fresh solutions from lyophilized powder for each experiment.2. Ensure proper storage of stock solutions (aliquoted, -20°C or colder).3. Verify the pH of your experimental buffer; adjust to pH 5-7 if possible.4. Analyze the purity of your this compound solution using a stability-indicating method (e.g., RP-HPLC). |
| Precipitation of this compound in solution | Poor solubility, aggregation, or use of an inappropriate buffer. | 1. Confirm the recommended solubility of this compound in your chosen solvent.2. Consider using a different buffer system or adding a small percentage of an organic solvent like DMSO to aid solubility.3. Sonication may help dissolve the peptide, but avoid excessive heating[3]. |
| Inconsistent experimental results | Inconsistent concentration of active this compound due to degradation or improper handling. | 1. Strictly adhere to standardized protocols for solution preparation and storage.2. Use fresh aliquots for each experiment to avoid variability from freeze-thaw cycles.3. Quantify the concentration of your this compound stock solution periodically. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable stock solution of this compound.
Materials:
-
Lyophilized this compound
-
Sterile, high-purity water or a suitable buffer (e.g., 10 mM Phosphate Buffer, pH 6.5)
-
Sterile, low-protein-binding polypropylene tubes
-
Calibrated micropipettes
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Reconstitute the peptide with the desired volume of sterile water or buffer to achieve the target concentration (e.g., 1 mg/mL).
-
Gently vortex or pipette up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking.
-
Aliquot the stock solution into single-use, low-protein-binding tubes.
-
Store the aliquots at -20°C or -80°C immediately.
Protocol 2: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for this compound
Objective: To assess the purity and detect degradation products of this compound. Note: This is a general method and may require optimization for your specific instrumentation and degradation products.
Materials:
-
RP-HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
This compound solution for analysis
-
Reference standard of this compound
Procedure:
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
-
Gradient:
Time (min) % Mobile Phase B 0 10 20 70 25 90 | 30 | 10 |
-
-
Sample Preparation: Dilute the this compound solution to a suitable concentration (e.g., 0.1 mg/mL) with Mobile Phase A.
-
Analysis:
-
Inject a blank (Mobile Phase A).
-
Inject the this compound reference standard.
-
Inject the this compound sample.
-
-
Data Interpretation: Compare the chromatogram of the sample to the reference standard. The appearance of new peaks or a decrease in the area of the main this compound peak indicates degradation. The percentage of degradation can be calculated based on the relative peak areas.
Visualizations
Caption: Potential degradation pathways of this compound in solution.
Caption: Recommended workflow for this compound handling and stability assessment.
References
refining AP 811 delivery methods in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing AP 811, a potent and selective inhibitor of the Activator Protein-1 (AP-1) signaling pathway, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the c-Fos/c-Jun heterodimer, which constitutes the active AP-1 transcription factor. By preventing the binding of AP-1 to its target DNA sequences, this compound effectively blocks the transcription of genes involved in cellular processes such as proliferation, inflammation, and apoptosis.
Q2: What is the recommended solvent for this compound for in vivo studies?
A2: this compound is sparingly soluble in aqueous solutions. For most in vivo applications, a formulation of 5% DMSO, 40% PEG300, and 55% sterile saline is recommended. It is crucial to prepare the solution fresh for each experiment to avoid precipitation.
Q3: What are the standard administration routes for this compound in rodent models?
A3: The most common and effective routes of administration for this compound in mice and rats are intraperitoneal (IP) and intravenous (IV) injections. Oral gavage is also a possibility, though bioavailability may be lower and more variable. The choice of administration route should be guided by the specific experimental design and target tissue.[1][2][3]
Q4: How should this compound be stored?
A4: this compound powder should be stored at -20°C. Solutions of this compound can be stored at 4°C for up to 24 hours, but it is highly recommended to prepare them fresh before each use to ensure stability and efficacy.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in solution | - Incorrect solvent composition.- Solution prepared in advance and stored improperly.- Low temperature of the solvent during preparation. | - Strictly adhere to the recommended solvent composition (5% DMSO, 40% PEG300, 55% saline).- Always prepare the solution fresh before each experiment.- Gently warm the solvent to room temperature before dissolving this compound. |
| Low or variable efficacy in vivo | - Inadequate dosage.- Poor bioavailability via the chosen administration route.- Degradation of the compound. | - Perform a dose-response study to determine the optimal dose for your model.- Consider an alternative administration route with higher systemic exposure (e.g., switch from oral gavage to IP or IV injection).[1][2][3]- Ensure proper storage and handling of the compound and prepare solutions fresh. |
| Adverse effects observed in animals (e.g., lethargy, weight loss) | - Toxicity due to high dosage.- Off-target effects.- Vehicle-related toxicity. | - Reduce the dosage of this compound.- Include a vehicle-only control group to assess the effects of the solvent mixture.- Monitor animals closely for clinical signs and consider refining the experimental protocol. |
| Difficulty in achieving desired tissue-specific effects | - Inefficient delivery to the target organ.- Rapid metabolism and clearance of the compound. | - Consider localized delivery methods if applicable (e.g., intracranial injection for brain targets).- Investigate the use of drug delivery systems, such as nanoparticles or liposomes, to improve tissue targeting and prolong circulation time. |
Experimental Protocols
Preparation of this compound for Intraperitoneal (IP) Injection
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Sterile 0.9% saline
-
Sterile, conical microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles (25-27G)[2]
-
-
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO to a final concentration of 5% of the total desired volume. Vortex until the powder is completely dissolved.
-
Add PEG300 to a final concentration of 40% of the total volume. Vortex thoroughly.
-
Add sterile saline to reach the final desired volume. Vortex until the solution is clear and homogenous.
-
Administer the solution to the animal via intraperitoneal injection into the lower right abdominal quadrant, being careful to avoid the bladder and gastrointestinal tract.[1][2]
-
General Guidelines for Administration Volumes in Mice
| Route | Maximum Volume | Needle Size |
| Intravenous (IV) - bolus | 5 ml/kg | 27-30G |
| Intraperitoneal (IP) | 10 ml/kg | 25-27G |
| Subcutaneous (SC) | 10 ml/kg | 25-27G |
| Oral Gavage | 10 ml/kg | 20-22G (gavage needle) |
Data adapted from institutional animal care and use committee (IACUC) guidelines.[1][2]
Visualizations
Caption: AP-1 signaling pathway and the inhibitory action of this compound.
References
Navigating the Synthesis of NMC 811: A Technical Support Guide
For researchers, scientists, and drug development professionals venturing into the synthesis of advanced materials, precision and troubleshooting are paramount. This technical support center provides a comprehensive guide to navigating the challenges encountered during the synthesis of the nickel-rich cathode material, LiNi₀.₈Mn₀.₁Co₀.₁O₂ (NMC 811). As the initial query for "AP 811" likely contained a typographical error, this guide focuses on the widely researched and utilized NMC 811.
Troubleshooting Guide and FAQs
This section addresses common issues encountered during NMC 811 synthesis in a question-and-answer format, offering targeted solutions to streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the co-precipitation synthesis of NMC 811 precursors?
A1: The co-precipitation step is crucial for determining the final morphology and electrochemical performance of NMC 811. The most critical parameters to control are:
-
pH: Maintaining a stable pH, typically between 10.5 and 11.5, is essential for achieving a uniform and spherical precursor morphology.[1] Fluctuations can lead to irregular particle growth and agglomeration.
-
Temperature: A constant temperature, usually around 60°C, promotes the formation of a desirable precursor structure.[1]
-
Stirring Speed: Adequate stirring ensures homogeneity of the reaction mixture, which is vital for uniform particle formation.
-
Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is critical to prevent the oxidation of Ni²⁺.[1]
-
Ammonia Concentration: Ammonia acts as a chelating agent, influencing particle size and preventing rapid precipitation, which can lead to poorly formed particles.
Q2: My NMC 811 material shows poor electrochemical performance, specifically low capacity and high capacity fading. What are the likely causes?
A2: Poor electrochemical performance in NMC 811 can stem from several factors:
-
Li⁺/Ni²⁺ Cation Mixing: Due to the similar ionic radii of Li⁺ and Ni²⁺, nickel ions can occupy lithium sites in the crystal lattice, impeding lithium ion diffusion and reducing reversible capacity.[2][3] This is a common issue in nickel-rich cathodes.
-
Microcracks and Structural Degradation: The significant volume changes during the charging and discharging cycles can lead to the formation of microcracks within the particles, resulting in capacity fade.
-
Side Reactions with Electrolyte: The highly reactive surface of Ni-rich cathodes can lead to undesirable side reactions with the electrolyte, forming a resistive surface layer and consuming active material.
-
Impurities: The presence of impurities in the raw materials or introduced during synthesis can induce side reactions and form passivation layers that hinder electrochemical processes.[4]
Q3: How can I minimize Li⁺/Ni²⁺ cation mixing in my synthesized NMC 811?
A3: Minimizing cation mixing is key to achieving high performance. Here are some strategies:
-
Lithium Excess: Using a slight excess of the lithium source (e.g., LiOH·H₂O) can compensate for lithium loss at high temperatures and suppress cation mixing.[5][6][7]
-
Optimized Calcination Profile: A two-step calcination process is often employed. A lower temperature pre-calcination (e.g., 550°C) is followed by a higher temperature sintering (e.g., 800-900°C).[5] This approach can lead to a more ordered crystal structure.
-
Cooling Rate: A slower cooling rate after calcination can also help to reduce the degree of cation disorder.
Q4: What is the importance of the calcination atmosphere, and which is optimal for NMC 811 synthesis?
A4: The calcination atmosphere significantly impacts the final properties of the NMC 811 material. An oxygen-rich atmosphere is generally preferred during the high-temperature sintering step.[8] This helps to ensure the proper oxidation state of the transition metals and promotes the formation of a well-ordered layered structure. Synthesizing under a non-oxidizing atmosphere like nitrogen can lead to the formation of undesirable oxide mixtures and materials that are unable to intercalate lithium ions effectively.
Data Presentation: Synthesis Parameter Effects
The following tables summarize the impact of key synthesis parameters on the properties of NMC 811, based on findings from various studies.
Table 1: Effect of pH on NMC 811 Precursor Properties
| pH Value | Precursor Morphology | Tap Density | Reference |
| Low (e.g., <11) | Irregular, agglomerated particles | Lower | [9] |
| Optimal (11.0-11.8) | Spherical, uniform particles | Higher | [9] |
| High (e.g., >12) | Potential for smaller primary particles, but may lead to broader size distribution | Variable |
Table 2: Influence of Lithium Excess on NMC 811 Properties
| Lithium Excess (%) | Cation Mixing (Li⁺/Ni²⁺) | Electrochemical Performance | Reference |
| 1 | Higher | Lower initial capacity, faster fading | [6] |
| 3-5 | Reduced | Improved capacity and cycling stability | [6] |
| >5 | Further reduction, but may lead to residual lithium on the surface | Can negatively impact performance and safety |
Experimental Protocols
This section provides a detailed methodology for the synthesis of NMC 811 via the co-precipitation method, which is one of the most common and scalable approaches.
Detailed Protocol for Co-precipitation Synthesis of NMC 811
-
Precursor Solution Preparation:
-
Dissolve stoichiometric amounts of high-purity nickel sulfate (NiSO₄·6H₂O), manganese sulfate (MnSO₄·H₂O), and cobalt sulfate (CoSO₄·7H₂O) in deionized water to achieve a molar ratio of Ni:Mn:Co = 8:1:1. The total metal ion concentration is typically around 2 M.
-
-
Precipitating and Chelating Agent Preparation:
-
Prepare a separate aqueous solution of a precipitating agent, such as sodium hydroxide (NaOH) (e.g., 4 M).
-
Prepare an aqueous solution of a chelating agent, such as ammonium hydroxide (NH₄OH) (e.g., 2 M).
-
-
Co-precipitation Reaction:
-
In a continuously stirred tank reactor (CSTR) maintained at a constant temperature of 60°C and under a nitrogen or argon atmosphere, simultaneously and slowly pump the transition metal precursor solution, the NaOH solution, and the NH₄OH solution.
-
Continuously monitor and control the pH of the reaction mixture to a constant value, typically between 11.0 and 11.5, by adjusting the feed rate of the NaOH solution.
-
Maintain a constant stirring speed (e.g., 800-1000 rpm) throughout the reaction. The reaction is typically run for several hours to achieve a steady state.
-
-
Precursor Collection and Washing:
-
After the reaction, collect the precipitated hydroxide precursor, (Ni₀.₈Mn₀.₁Co₀.₁) (OH)₂, by filtration.
-
Wash the precursor repeatedly with deionized water until the pH of the filtrate is neutral. This step is crucial to remove any residual sodium and sulfate ions.
-
-
Drying:
-
Dry the washed precursor in a vacuum oven at a temperature of 100-120°C overnight to remove any remaining water.
-
-
Lithiation and Calcination:
-
Thoroughly mix the dried precursor powder with a lithium source, typically lithium hydroxide monohydrate (LiOH·H₂O), in a molar ratio with a slight lithium excess (e.g., 1.03-1.05).
-
Perform a two-step calcination process:
-
Pre-calcination: Heat the mixture in a tube furnace under an oxygen flow at a lower temperature (e.g., 450-550°C) for several hours (e.g., 5 hours).
-
Sintering: Increase the temperature to a higher level (e.g., 800-900°C) and hold for an extended period (e.g., 12-15 hours) under a continuous oxygen flow.
-
-
After sintering, allow the furnace to cool down slowly to room temperature.
-
-
Final Product:
-
The resulting black powder is the final LiNi₀.₈Mn₀.₁Co₀.₁O₂ (NMC 811) cathode material.
-
Visualizations
The following diagrams illustrate key aspects of the NMC 811 synthesis process.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and characterization of core–shell NMC microparticles as cathode materials for Li-ion batteries: insights from ex situ and in situ microscop ... - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00994K [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. n-bri.org [n-bri.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. iris.unito.it [iris.unito.it]
- 9. Ni-rich lithium nickel manganese cobalt oxide cathode materials: A review on the synthesis methods and their electrochemical performances - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing AP 811 Toxicity in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered when working with AP 811 in cellular models. The information is designed to help minimize toxicity and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a high-affinity, selective antagonist of the Natriuretic Peptide Receptor 3 (NPR3), also known as the ANP clearance receptor.[1][2] NPR3's primary role is to internalize and degrade natriuretic peptides, thus clearing them from circulation.[3][4][5] However, NPR3 also functions as a signaling receptor that can inhibit adenylyl cyclase through a G-protein coupled mechanism, leading to decreased intracellular cyclic AMP (cAMP) levels.[6][7]
Q2: What are the potential sources of this compound-induced toxicity in cellular models?
Toxicity associated with this compound can arise from two primary sources:
-
On-target effects: As an antagonist, this compound blocks the normal function of NPR3. Prolonged or excessive blockade of NPR3's signaling function (inhibition of adenylyl cyclase) can disrupt cAMP homeostasis and trigger downstream apoptotic pathways.[3][4]
-
Off-target effects: this compound is structurally related to thiosemicarbazones like Triapine (also known as PAN-811). These compounds are known to chelate iron and generate reactive oxygen species (ROS), leading to oxidative stress, inhibition of ribonucleotide reductase, DNA damage, and subsequent apoptosis.[5][7][8][9][10]
Q3: What are the typical signs of this compound-induced cytotoxicity?
Common indicators of cytotoxicity include:
-
Reduced cell viability and proliferation.
-
Increased apoptosis, characterized by cell shrinkage, membrane blebbing, and DNA fragmentation.[11]
-
Disruption of mitochondrial membrane potential.
-
Activation of caspases (e.g., caspase-3, -8, -9).[11]
-
Increased expression of pro-apoptotic proteins like Bax and decreased expression of anti-apoptotic proteins.[11]
Q4: How can I minimize the off-target toxicity of this compound?
To mitigate off-target effects related to ROS production, consider the following:
-
Co-treatment with antioxidants: The use of antioxidants like N-acetylcysteine (NAC) can help quench ROS and reduce oxidative stress.
-
Use of iron chelators: Co-incubation with a non-toxic iron chelator may help to sequester free iron, preventing the formation of redox-active this compound-iron complexes. However, this approach should be used with caution as it may also interfere with normal cellular processes.
-
Dose optimization: Use the lowest effective concentration of this compound to achieve the desired NPR3 antagonism while minimizing off-target effects.
Q5: Can this compound's on-target effect on NPR3 induce apoptosis?
Yes, studies have shown that knockdown of NPR3 can lead to apoptosis in cardiomyocytes.[3][4] This is thought to occur through the upregulation of cAMP, which leads to increased expression of BRCA1 and TNF-α, ultimately activating both intrinsic and extrinsic apoptotic pathways.[1][3][4][12] Therefore, antagonizing NPR3 with this compound could potentially mimic this effect.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| High levels of cell death observed at expected therapeutic concentrations. | 1. Off-target toxicity: this compound may be inducing oxidative stress through ROS generation. 2. On-target toxicity: The cell line may be particularly sensitive to the disruption of NPR3 signaling. | 1. Assess for oxidative stress: Measure intracellular ROS levels (see Protocol 1). If elevated, co-treat with an antioxidant like N-acetylcysteine (NAC). 2. Evaluate on-target effects: Measure intracellular cAMP levels (see Protocol 4). If significantly elevated, this may indicate on-target toxicity. Consider using a cell line with lower NPR3 expression if possible. 3. Optimize concentration: Perform a dose-response curve to determine the lowest effective concentration of this compound that achieves the desired biological effect with minimal toxicity. |
| Inconsistent results between experiments. | 1. Reagent stability: this compound solution may have degraded. 2. Cell culture conditions: Variations in cell density, passage number, or media composition can affect cellular responses. | 1. Prepare fresh solutions: Prepare fresh stock solutions of this compound for each experiment. 2. Standardize cell culture: Maintain consistent cell culture practices, including seeding density, passage number, and media components. |
| Unexpected changes in gene or protein expression unrelated to the NPR3 pathway. | Off-target effects: this compound may be interacting with other cellular targets. | 1. Perform a literature search: Investigate potential off-target effects of thiosemicarbazones. 2. Use a structurally unrelated NPR3 antagonist: If available, use a different NPR3 antagonist as a control to confirm that the observed effects are specific to NPR3 inhibition. |
Experimental Protocols
Protocol 1: Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To quantify the levels of intracellular ROS in response to this compound treatment.
Materials:
-
Cell line of interest
-
This compound
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) dye (e.g., from Thermo Fisher Scientific)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Positive control (e.g., H₂O₂)
-
Negative control (vehicle, e.g., DMSO)
-
96-well black, clear-bottom plate
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound, positive control, and negative control for the desired time period.
-
After treatment, remove the medium and wash the cells once with warm PBS.
-
Prepare a working solution of H2DCFDA in serum-free medium (typically 5-10 µM, but optimize for your cell line).
-
Add the H2DCFDA working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
Remove the H2DCFDA solution and wash the cells twice with warm PBS.
-
Add PBS or a suitable buffer to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
Protocol 2: Caspase-3/7 Activity Assay
Objective: To measure the activity of executioner caspases-3 and -7 as an indicator of apoptosis.
Materials:
-
Cell line of interest
-
This compound
-
Caspase-Glo® 3/7 Assay kit (Promega) or similar
-
Positive control (e.g., Staurosporine)
-
Negative control (vehicle)
-
96-well white-walled, clear-bottom plate
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
Treat cells with this compound, positive control, and negative control for the desired duration.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer.
Protocol 3: Mitochondrial Membrane Potential Assay
Objective: To assess changes in mitochondrial membrane potential (ΔΨm), an early indicator of apoptosis.
Materials:
-
Cell line of interest
-
This compound
-
JC-1 dye or TMRE (Tetramethylrhodamine, Ethyl Ester)
-
Positive control (e.g., CCCP - Carbonyl cyanide m-chlorophenyl hydrazone)
-
Negative control (vehicle)
-
96-well black, clear-bottom plate
-
Fluorescence microscope or microplate reader
Procedure (using JC-1):
-
Seed cells in a 96-well plate.
-
Treat cells with this compound, positive control, and negative control.
-
Prepare a working solution of JC-1 (typically 2-10 µM) in cell culture medium.
-
Remove the treatment medium and add the JC-1 working solution to each well.
-
Incubate for 15-30 minutes at 37°C.
-
Wash the cells with PBS.
-
Measure fluorescence. For healthy cells, JC-1 forms aggregates that fluoresce red (Ex/Em ~561/595 nm). In apoptotic cells with depolarized mitochondria, JC-1 remains as monomers and fluoresces green (Ex/Em ~488/530 nm). The ratio of red to green fluorescence is used to determine the change in ΔΨm.
Protocol 4: Intracellular cAMP Measurement
Objective: To measure changes in intracellular cyclic AMP levels following this compound treatment.
Materials:
-
Cell line of interest
-
This compound
-
cAMP-Glo™ Assay kit (Promega) or similar ELISA-based kit
-
Positive control (e.g., Forskolin, an adenylyl cyclase activator)
-
Negative control (vehicle)
-
96-well plate
-
Luminometer or appropriate plate reader for ELISA
Procedure (using cAMP-Glo™ Assay):
-
Seed cells in a 96-well plate.
-
Treat cells with this compound, positive control, and negative control for a short duration (e.g., 15-30 minutes).
-
Lyse the cells according to the kit manufacturer's instructions to release intracellular cAMP.
-
Follow the manufacturer's protocol for the detection of cAMP, which typically involves a competitive binding assay where a decrease in signal (e.g., luminescence) corresponds to an increase in cAMP.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Potential toxicity pathways of this compound.
Caption: Troubleshooting workflow for this compound toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. NPR3 protects cardiomyocytes from apoptosis through inhibition of cytosolic BRCA1 and TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NPR3 protects cardiomyocytes from apoptosis through inhibition of cytosolic BRCA1 and TNF-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Mechanistic Studies of Semicarbazone Triapine Targeting Human Ribonucleotide Reductase in Vitro and in Mammalian Cells: TYROSYL RADICAL QUENCHING NOT INVOLVING REACTIVE OXYGEN SPECIES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinct mechanisms of cell-kill by triapine and its terminally dimethylated derivative Dp44mT due to a loss or gain of activity of their copper(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Distinct mechanisms of cell-kill by triapine and its terminally dimethylated derivative Dp44mT due to a loss or gain of activity of their copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Ferrous-Triapine complex mediates formation of reactive oxygen species that inactivate human ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The iron-chelating drug triapine causes pronounced mitochondrial thiol redox stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. BioKB - Publication [biokb.lcsb.uni.lu]
Validation & Comparative
A Comparative Guide to AP 811 and Other NPR-C Antagonists for Researchers
This guide provides a detailed comparison of AP 811 with other notable natriuretic peptide receptor-C (NPR-C) antagonists, M372049 and Osteocrin. The information is tailored for researchers, scientists, and drug development professionals, offering objective data and experimental context to inform antagonist selection for NPR-C-related research.
Introduction to NPR-C and its Antagonists
The natriuretic peptide receptor-C (NPR-C), also known as NPR3, is a transmembrane receptor that binds all three natriuretic peptides (ANP, BNP, and CNP) with high affinity.[1] While initially characterized as a clearance receptor responsible for the removal of natriuretic peptides from circulation, it is now understood that NPR-C also mediates intracellular signaling through G protein-coupled pathways, influencing processes such as cell proliferation and vascular tone.[2] Antagonists of NPR-C are valuable research tools to investigate the physiological and pathological roles of this receptor and hold potential as therapeutic agents. This guide focuses on comparing this compound, a well-characterized antagonist, with M372049 and the endogenous ligand with antagonistic properties, Osteocrin.
Quantitative Comparison of NPR-C Antagonists
The following table summarizes the available quantitative data for this compound, M372049, and Osteocrin, focusing on their binding affinity for NPR-C. It is important to note that direct comparative studies under identical experimental conditions are limited.
| Antagonist | Receptor | Binding Affinity | Assay Method | Organism | Reference |
| This compound | NPR-C | Kᵢ = 0.45 nM | Radioligand Binding Assay | Not Specified | [3] |
| NPR-C | Kᵢ = 0.48 nM | Not Specified | Not Specified | [4] | |
| M372049 | NPR-C | Not explicitly quantified in the provided results, but described as a selective and potent antagonist. It is noted as a lead compound based on AP-811. | Surface Plasmon Resonance (SPR) was used to confirm binding. | Human | [5][6] |
| Osteocrin | NPR-C | KᏧ ≈ 5 nM | Radioligand Binding Assay | Not Specified |
Note: Kᵢ (inhibitory constant) and KᏧ (dissociation constant) are both measures of binding affinity, with lower values indicating higher affinity. The lack of a specific Kᵢ or KᏧ for M372049 in the provided search results prevents a direct quantitative comparison with this compound and Osteocrin in this table.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches, the following diagrams are provided in DOT language for use with Graphviz.
NPR-C Signaling Pathway
This diagram illustrates the known signaling cascades initiated by the activation of the NPR-C receptor.
Caption: NPR-C signaling cascade upon ligand binding.
Experimental Workflow: Competitive Radioligand Binding Assay
This diagram outlines a typical workflow for determining the binding affinity of a test compound like this compound.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Experimental Protocols
Competitive Radioligand Binding Assay for NPR-C
This protocol is a generalized procedure based on standard radioligand binding assay principles and can be adapted to compare this compound, M372049, and Osteocrin.
Objective: To determine the binding affinity (Kᵢ) of test compounds for the NPR-C receptor.
Materials:
-
Cell membranes prepared from cells overexpressing human NPR-C.
-
Radioligand: ¹²⁵I-labeled ANP.
-
Test compounds: this compound, M372049, Osteocrin.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the following in triplicate for each concentration of the test compound:
-
50 µL of cell membrane suspension (containing 10-20 µg of protein).
-
50 µL of ¹²⁵I-ANP at a final concentration equal to its KᏧ for NPR-C.
-
50 µL of the test compound at various concentrations (e.g., 10⁻¹² to 10⁻⁵ M).
-
For total binding, add 50 µL of binding buffer instead of the test compound.
-
For non-specific binding, add 50 µL of a high concentration of a non-labeled ligand (e.g., 1 µM ANP).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/KᏧ), where [L] is the concentration of the radioligand and KᏧ is its dissociation constant.
-
Cardiomyocyte Proliferation Assay
This protocol is designed to assess the effect of NPR-C antagonists on cardiomyocyte proliferation, a known downstream effect of NPR-C signaling.
Objective: To evaluate the ability of this compound and other NPR-C antagonists to inhibit ANP-induced changes in cardiomyocyte proliferation.
Materials:
-
Neonatal rat ventricular myocytes (NRVMs).
-
Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics).
-
ANP.
-
Test compounds: this compound, M372049, Osteocrin.
-
BrdU (5-bromo-2'-deoxyuridine) labeling reagent.
-
Primary antibodies: anti-BrdU, anti-cardiac troponin T (cTnT).
-
Fluorescently labeled secondary antibodies.
-
DAPI for nuclear staining.
-
Fluorescence microscope.
Procedure:
-
Cell Culture: Isolate and culture NRVMs in 96-well plates according to standard protocols.
-
Treatment: After 24-48 hours, replace the medium with serum-free medium and treat the cells with the following:
-
Vehicle control.
-
ANP (e.g., 10 nM) to stimulate proliferation.
-
ANP in combination with various concentrations of the test compound (e.g., this compound, 10 nM to 1 µM).
-
-
BrdU Labeling: 24 hours after treatment, add BrdU to the culture medium and incubate for an additional 12-24 hours.
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100.
-
Perform antigen retrieval for BrdU staining (e.g., with 2N HCl).
-
Block non-specific binding with a blocking solution (e.g., 5% goat serum in PBS).
-
Incubate with primary antibodies (anti-BrdU and anti-cTnT) overnight at 4°C.
-
Wash and incubate with appropriate fluorescently labeled secondary antibodies.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the percentage of BrdU-positive cardiomyocytes (cells positive for both BrdU and cTnT) relative to the total number of cTnT-positive cells.
-
Compare the proliferation rates between the different treatment groups.
-
In Vivo Efficacy
Conclusion
This compound is a potent and selective NPR-C antagonist with a well-defined binding affinity. While M372049 is also a selective antagonist, a direct quantitative comparison of its binding affinity with this compound is not available in the current literature. Osteocrin represents a unique, endogenous antagonist with a lower binding affinity compared to this compound. The choice of antagonist for a particular research application will depend on the specific experimental goals, including the desired potency, selectivity, and whether an endogenous or synthetic molecule is more appropriate. The provided protocols and diagrams offer a framework for designing and interpreting experiments aimed at further elucidating the roles of NPR-C and the comparative effects of its antagonists.
References
- 1. Natriuretic peptide C receptor signalling in the heart and vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Endothelial C-type natriuretic peptide maintains vascular homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modified Synthesis of the Peptidomimetic Natriuretic Peptide Receptor-C Antagonist M372049 - PubMed [pubmed.ncbi.nlm.nih.gov]
AP 811: A Comparative Guide to Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
AP 811 is a synthetic peptide analog that has demonstrated high affinity and selectivity as an antagonist for the natriuretic peptide receptor-C (NPR-C), also known as the atrial natriuretic peptide clearance receptor. This guide provides a comparative analysis of this compound's interaction with its primary target and other receptors, supported by available experimental data.
Executive Summary
This compound is a potent and highly selective antagonist of the NPR-C receptor, with a binding affinity in the nanomolar range.[1] It exhibits a remarkable >20,000-fold selectivity for NPR-C over the natriuretic peptide receptor-A (NPR-A).[1] While it can bind to the NPR-A receptor, it does not show any agonistic activity at this site.[2] Currently, publicly available data on the cross-reactivity of this compound against a broader range of receptor families is limited. This guide focuses on the well-characterized interactions with the natriuretic peptide receptors.
Data Presentation: this compound Receptor Affinity Profile
The following table summarizes the quantitative data on the binding affinity of this compound for its primary target, NPR-C, and its selectivity over NPR-A.
| Receptor | Ligand | Assay Type | Species | K_i_ (nM) | Selectivity vs. NPR-A | Reference |
| NPR-C (ANP-CR, NPR3) | This compound | Radioligand Binding | Not Specified | 0.48 | >20,000-fold | [1] |
| NPR-A (NPR1) | This compound | Binding Assay | Not Specified | >9600 | - | Inferred from selectivity data |
Signaling Pathways
This compound exerts its effects by modulating the signaling pathways associated with the natriuretic peptide receptors.
NPR-C Signaling Pathway
The NPR-C receptor is coupled to an inhibitory G-protein (Gαi). Upon agonist binding, it typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This compound, as an antagonist, would block this effect.
Caption: NPR-C receptor signaling pathway and the antagonistic action of this compound.
NPR-A Signaling Pathway
In contrast to NPR-C, the NPR-A receptor is a guanylyl cyclase-linked receptor. Agonist binding to NPR-A activates guanylyl cyclase, leading to the production of cyclic GMP (cGMP) and subsequent downstream effects. Although this compound binds to NPR-A, it does not elicit an agonistic response, meaning it does not stimulate cGMP production.
Caption: NPR-A receptor signaling pathway and the non-agonistic binding of this compound.
Experimental Protocols
Detailed experimental protocols for the specific studies cited are not publicly available. However, the following are representative protocols for the types of assays typically used to characterize the cross-reactivity of compounds like this compound.
Radioligand Binding Assay (Representative Protocol)
This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of a test compound for a target receptor.
Caption: A typical workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the receptor of interest (e.g., NPR-C or NPR-A). Protein concentration is determined.
-
Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.
-
Incubation: A fixed concentration of a radiolabeled ligand that binds to the target receptor (e.g., [125I]-ANP) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Equilibrium: The incubation is carried out for a sufficient time at a specific temperature to reach binding equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Adenylyl Cyclase Functional Assay (Representative Protocol)
This protocol outlines a general method to assess the functional activity of a compound on adenylyl cyclase, which is relevant for NPR-C signaling.
Methodology:
-
Cell Culture and Treatment: Cells expressing the NPR-C receptor are cultured and then treated with the test compound (this compound) and/or a known agonist.
-
Cell Lysis: After incubation, the cells are lysed to release intracellular components.
-
Adenylyl Cyclase Reaction: The cell lysate is incubated with ATP, often in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.
-
cAMP Quantification: The amount of cAMP produced is measured using a variety of methods, such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or fluorescence-based assays.
-
Data Analysis: The level of cAMP produced in the presence of the test compound is compared to control conditions to determine the compound's effect on adenylyl cyclase activity. For an antagonist like this compound, its ability to block agonist-induced inhibition of adenylyl cyclase would be measured.
Conclusion
This compound is a highly selective antagonist for the NPR-C receptor, demonstrating minimal interaction with the NPR-A receptor in terms of agonistic activity. The provided data and pathways illustrate its specific mechanism of action within the natriuretic peptide system. Further research, including comprehensive cross-reactivity screening against a broad panel of receptors, would be beneficial to fully elucidate its off-target profile and potential for therapeutic applications.
References
independent validation of AP 811's effects on obesity
An Independent Review of Anti-Obesity Pharmacotherapies
Disclaimer: No publicly available scientific literature or clinical trial data could be identified for a compound designated "AP 811" in the context of obesity research or treatment. The following guide provides a comparative analysis of established and emerging pharmacotherapies for obesity, based on available experimental data, as a relevant alternative for researchers and drug development professionals.
Introduction
The management of obesity, a complex chronic disease, has seen significant advancements with the development of novel pharmacotherapies. These agents target various physiological pathways to induce weight loss and improve metabolic parameters. This guide offers an objective comparison of key anti-obesity medications, focusing on their mechanisms of action, clinical efficacy as demonstrated in pivotal trials, and the experimental protocols employed in these studies.
Quantitative Efficacy of Anti-Obesity Medications
The following tables summarize the primary efficacy data from key clinical trials for several leading anti-obesity drugs. The data is presented as mean percentage weight loss from baseline compared to placebo.
| Drug Class | Medication | Trial Name | Mean Weight Loss (Drug) | Mean Weight Loss (Placebo) | Trial Duration |
| GLP-1 Receptor Agonist | Semaglutide 2.4mg | STEP 1[1] | -14.9% | -2.4% | 68 Weeks |
| Semaglutide 2.4mg | SELECT[2] | -10.2% | -1.5% | 208 Weeks | |
| Liraglutide 3.0mg | SCALE Obesity & Prediabetes[3][4] | -8.0% | -2.6% | 56 Weeks | |
| Dual GIP/GLP-1 Receptor Agonist | Tirzepatide 15mg | SURMOUNT-1[5][6] | -22.5% (-23.6 kg) | -2.4% (-2.4 kg) | 72 Weeks |
| Tirzepatide 15mg | SURMOUNT-2 (with T2D)[7][8] | -15.7% | -3.3% | 72 Weeks | |
| Combination Therapy | Phentermine/Topiramate ER 15mg/92mg | CONQUER[9] | -12.4% | -2.5% (approx.)* | 56 Weeks |
| Naltrexone/Bupropion SR | COR-I | -6.1% | -1.3% | 56 Weeks | |
| Lipase Inhibitor | Orlistat 120mg | European Multicentre Study[10] | -10.2% | -6.1% | 1 Year |
Placebo value for CONQUER trial is an approximation based on reported data.
Proportion of Responders: Percentage of Participants Achieving Weight Loss Thresholds
| Medication | Trial Name | ≥5% Weight Loss | ≥10% Weight Loss | ≥15% Weight Loss |
| Semaglutide 2.4mg | STEP 1[1] | 86.4% | 69.1% | 50.5% |
| Liraglutide 3.0mg | SCALE Obesity & Prediabetes[3] | 63.2% | 33.1% | 14.4% |
| Tirzepatide 15mg | SURMOUNT-1[5] | 91% | 79% | 63% |
| Phentermine/Topiramate ER 15mg/92mg | CONQUER[9] | 70% | 48% | Not Reported |
| Naltrexone/Bupropion SR | COR-I | 48% | 25% | Not Reported |
| Orlistat 120mg | XENDOS | 65% | 36% | Not Reported |
Mechanisms of Action & Signaling Pathways
Incretin Mimetics (GLP-1 and GIP/GLP-1 Receptor Agonists)
Semaglutide and Liraglutide are glucagon-like peptide-1 receptor agonists (GLP-1 RAs), while Tirzepatide is a dual agonist for both glucose-dependent insulinotropic polypeptide (GIP) and GLP-1 receptors. These agents mimic the effects of endogenous incretin hormones.
-
Central Nervous System: They act on the hypothalamus and hindbrain to enhance satiety and reduce appetite.[11][12]
-
Gastrointestinal Tract: They delay gastric emptying, which prolongs the feeling of fullness.[13]
-
Pancreas: They stimulate glucose-dependent insulin secretion and suppress glucagon release, contributing to improved glycemic control.[14][15]
References
- 1. Semaglutide Treatment Effect in People With Obesity - American College of Cardiology [acc.org]
- 2. Long-term weight loss effects of semaglutide in obesity without diabetes in the SELECT trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liraglutide for weight management: a critical review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. pharmexec.com [pharmexec.com]
- 6. drugs.com [drugs.com]
- 7. patientcareonline.com [patientcareonline.com]
- 8. Tirzepatide Was Associated with Improved Health-Related Quality of Life in Adults with Obesity or Overweight and Type 2 Diabetes: Results from the Phase 3 SURMOUNT-2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phentermine-topiramate: First combination drug for obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Randomised placebo-controlled trial of orlistat for weight loss and prevention of weight regain in obese patients. European Multicentre Orlistat Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Understanding the Mechanism of Action and Clinical Implications of Anti-Obesity Drugs Recently Approved in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical Impact of Liraglutide as a Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the mechanism of action of Semaglutide? [synapse.patsnap.com]
- 14. Frontiers | Molecular mechanisms of semaglutide and liraglutide as a therapeutic option for obesity [frontiersin.org]
- 15. Molecular mechanisms of semaglutide and liraglutide as a therapeutic option for obesity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of AP-811 and its Analogs as Modulators of the Natriuretic Peptide Receptor-C
A comprehensive guide for researchers and drug development professionals on the performance, experimental validation, and signaling pathways of Natriuretic Peptide Receptor-C (NPR-C) modulators, with a focus on the antagonist AP-811.
This guide provides a detailed comparative analysis of AP-811, a selective antagonist of the Natriuretic Peptide Receptor-C (NPR-C), and its analogs. NPR-C, also known as the "clearance receptor" for natriuretic peptides, is now recognized as a signaling receptor in its own right, playing a crucial role in various physiological processes, including cardiovascular homeostasis and metabolism. Its modulation presents a promising therapeutic avenue for a range of disorders. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways to support further investigation and development in this field.
Performance Comparison of AP-811 and Analogs
AP-811 is a potent and highly selective antagonist for NPR-C. Its discovery has spurred the development of other modulators targeting this receptor. The following table summarizes the quantitative performance data for AP-811 and other relevant compounds that either act as antagonists or are structurally related agonists, providing a basis for comparative evaluation.
| Compound | Type | Target | Parameter | Value | Species | Reference |
| AP-811 | Antagonist | NPR-C | Ki | 0.45 nM | Not Specified | [1] |
| NPR-C | Ki | 0.48 nM | Not Specified | [2][3][4] | ||
| NPR-C vs NPR-A | Selectivity | >20,000-fold | Not Specified | [1] | ||
| M372049 | Antagonist | NPR-C | Activity | Potent inhibition of CNP-induced relaxation | Rat | [5] |
| cANF(4-23) | Agonist | NPR-C | Activity | Mimics EDHF and CNP responses | Rat | [6][7] |
| Compound 17 (bis-aminotriazine) | Agonist | NPR-C | EC50 | 0.97 ± 1.17 µM (Small Mesenteric Artery) | Rat | [8] |
| NPR-C | EC50 | 1.43 ± 3.06 µM (Aorta) | Rat | [8] | ||
| Compound 1 (bis-aminotriazine) | Agonist | NPR-C | % Inhibition of cAMP | 37.67% (at 100 µM) | Human (HeLa cells) | |
| Compound 17 (bis-aminotriazine) | Agonist | NPR-C | % Inhibition of cAMP | 31.43% (at 100 µM) | Human (HeLa cells) | |
| Compound 26 (bis-aminotriazine) | Agonist | NPR-C | % Inhibition of cAMP | 20.65% (at 100 µM) | Human (HeLa cells) | |
| Compound 41 (bis-aminotriazine) | Agonist | NPR-C | % Inhibition of cAMP | 9.16% (at 100 µM) | Human (HeLa cells) |
Note: There is a historical discrepancy in the literature, with a 1994 paper describing AP-811 as an agonist. However, a larger body of more recent evidence identifies it as a potent antagonist, which is the classification adopted for this guide.
Signaling Pathways of NPR-C
NPR-C modulates intracellular signaling cascades primarily through its coupling to inhibitory G-proteins (Gi). Upon binding of a ligand, NPR-C initiates a signaling pathway that diverges into two main branches, leading to the regulation of adenylyl cyclase and phospholipase C.
Caption: NPR-C signaling pathway initiated by ligand binding and inhibited by AP-811.
Key Experimental Methodologies
The characterization and comparison of AP-811 and its analogs rely on a suite of biophysical and cell-based assays. Below are detailed protocols for key experiments cited in the performance comparison.
NPR-C Ligand Binding Affinity Assessment by Surface Plasmon Resonance (SPR)
This assay quantitatively measures the binding affinity of compounds to the NPR-C receptor in real-time.
Experimental Workflow Diagram:
References
- 1. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 2. Modified Synthesis of the Peptidomimetic Natriuretic Peptide Receptor-C Antagonist M372049 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. DEFINITIVE ROLE FOR NATRIURETIC PEPTIDE RECEPTOR-C IN MEDIATING THE VASORELAXANT ACTIVITY OF C-TYPE NATRIURETIC PEPTIDE AND ENDOTHELIUM-DERIVED HYPERPOLARISING FACTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Release of C-type natriuretic peptide accounts for the biological activity of endothelium-derived hyperpolarizing factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
AP 811: A Highly Specific Antagonist of the Natriuretic Peptide Receptor-C (NPR-C)
For Immediate Release
AP 811 has been identified as a potent and highly selective antagonist for the natriuretic peptide receptor-C (NPR-C), also known as the "clearance" receptor. This high degree of specificity, supported by experimental data, positions this compound as a critical tool for researchers investigating the physiological roles of NPR-C and its signaling pathways in various pathological conditions.
Unparalleled Selectivity for NPR-C
This compound, a derivative of the Phe8-Ile15 region of the atrial natriuretic peptide (ANP), demonstrates a remarkable binding affinity and selectivity for NPR-C over other natriuretic peptide receptors, namely NPR-A and NPR-B.[1] Experimental data consistently show that this compound binds to NPR-C with a high affinity, exhibiting an inhibition constant (Ki) in the nanomolar range.
A comprehensive analysis of available binding data highlights the superior specificity of this compound:
| Receptor | Ligand | K_i_ (nM) | Selectivity vs. NPR-C |
| NPR-C | This compound | ~0.45 - 0.48 [1][2] | - |
| NPR-A | This compound | >10,000 | >20,000-fold[1][2] |
| NPR-B | This compound | Data not available | Data not available |
Mechanism of Action: The NPR-C Signaling Pathway
NPR-C functions as a G protein-coupled receptor (GPCR). Upon binding of its natural ligands, such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and C-type natriuretic peptide (CNP), NPR-C primarily couples to inhibitory G proteins (Gαi). This interaction leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, NPR-C activation may stimulate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). By selectively blocking this receptor, this compound enables the precise investigation of these signaling cascades.
Caption: NPR-C signaling pathway and the inhibitory action of this compound.
Experimental Protocol: Radioligand Displacement Assay
The specificity of this compound is determined through competitive radioligand binding assays. The following provides a generalized protocol for assessing the binding affinity of this compound to natriuretic peptide receptors.
Objective: To determine the inhibition constant (K_i_) of this compound for NPR-A, NPR-B, and NPR-C.
Materials:
-
Cell lines selectively overexpressing human NPR-A, NPR-B, or NPR-C.
-
Membrane preparations from these cell lines.
-
Radioligand: [¹²⁵I]-labeled natriuretic peptide (e.g., [¹²⁵I]-ANP for NPR-A and NPR-C, [¹²⁵I]-CNP for NPR-B).
-
This compound (unlabeled competitor).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Culture cells to high density, harvest, and homogenize in lysis buffer. Centrifuge to pellet the membranes and resuspend in binding buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a predetermined time to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound. Calculate the IC₅₀ (the concentration of this compound that inhibits 50% of the specific radioligand binding). Convert the IC₅₀ to the K_i_ value using the Cheng-Prusoff equation.
Caption: Workflow for determining the binding affinity of this compound.
The high specificity of this compound for NPR-C makes it an invaluable pharmacological tool for elucidating the distinct roles of this receptor in health and disease, paving the way for potential therapeutic applications targeting the natriuretic peptide system.
References
Comparative Analysis of AP-811 Preclinical Findings
An important clarification is required regarding the subject "AP 811" as search results indicate multiple distinct entities with this designation. For the purpose of this guide, we will focus on AP-811 , a preclinical drug candidate investigated for its role in metabolic health as a Natriuretic Peptide Receptor-C (NPR-C) antagonist. Other topics associated with this term include APD811 (Ralinepag) for pulmonary arterial hypertension and the KEYNOTE-811 clinical trial for gastric cancer.
This guide compares findings from preclinical research on the NPR-C antagonist AP-811, focusing on its mechanism of action and effects on adipose tissue and metabolic health.
AP-811 is an antagonist of the Natriuretic Peptide Receptor-C (NPR-C), which is highly expressed in adipose tissues and plays a role in regulating obesity-related diseases.[1] Research indicates that antagonism of NPR-C can lead to beneficial metabolic outcomes.
Quantitative Data Summary
Studies have shown that treatment with the NPR-C-specific antagonist, AP-811, leads to a reduction in white adipose tissue (WAT) mass and an increase in the expression of key metabolic markers.
| Finding | Study Group (AP-811 Treatment) | Control Group | Pathway Implication |
| White Adipose Tissue (WAT) Mass | Decreased | No change | Energy Expenditure |
| PGC-1α Expression | Increased | No change | Mitochondrial Biogenesis |
| UCP1 Expression | Increased | No change | Thermogenesis (Browning of WAT) |
| Mitochondrial Complex Expression | Increased | No change | Mitochondrial Function |
| Isoproterenol-induced PV spontaneous activity | Decreased (at 100 nmol/L) | No change | cAMP/PKA Signaling |
Experimental Protocols
The following methodologies are representative of the preclinical research conducted on AP-811.
1. In Vivo Obesity Model
-
Animal Model: Mice fed a high-fat/high-sugar (HF/HS) diet to induce obesity.
-
Treatment: Administration of AP-811 at a specified dosage (e.g., via intraperitoneal injection or oral gavage) over a defined period.
-
Data Collection:
-
Regular monitoring of body weight and food intake.
-
At the end of the study, epididymal white adipose tissue (eWAT) is dissected and weighed.
-
Tissue samples are collected for gene expression analysis.
-
-
Analysis: Quantitative PCR (qPCR) or Western blot to measure the expression levels of target genes such as PGC-1α, UCP1, and mitochondrial complex subunits in WAT.
2. Electrophysiology on Pulmonary Vein (PV) Cardiomyocytes
-
Objective: To investigate the electrophysiological effects of natriuretic peptides and AP-811.
-
Preparation: Isolation of single pulmonary vein (PV) cardiomyocytes from animal models.
-
Methodology:
-
Use of patch-clamp techniques to record ion currents (e.g., L-type Ca2+ current, late sodium current).
-
Application of isoproterenol to induce spontaneous activity and arrhythmogenesis.
-
Administration of AP-811 (e.g., 100 nmol/L) to observe its effect on isoproterenol-induced activity.[1]
-
-
Analysis: Comparison of spontaneous activity, burst firing, and specific ion channel currents before and after the application of AP-811.
Signaling Pathways and Visualizations
AP-811 exerts its effects by antagonizing the NPR-C receptor, which influences downstream signaling cascades, including the AKT and p38 pathways, and the cAMP/PKA pathway.[1]
NPR-C Signaling Pathway in Adipocytes
The diagram below illustrates the proposed mechanism of action for AP-811. By antagonizing NPR-C, AP-811 prevents the receptor's inhibitory effects, leading to the activation of AKT and p38 pathways. This, in turn, promotes the "browning" of white adipose tissue, enhancing mitochondrial function and energy expenditure.[1]
Caption: AP-811 antagonizes the NPR-C receptor, promoting metabolic health.
Experimental Workflow for In Vivo Studies
The following diagram outlines the typical workflow for preclinical evaluation of AP-811 in an obesity animal model.
Caption: Workflow for evaluating AP-811's metabolic effects in vivo.
References
AP 811 as a Negative Control: A Comparative Guide for Researchers
In the intricate world of cellular signaling, the precise attribution of an observed effect to a specific molecular pathway is paramount. This requires the use of highly selective tools to dissect complex biological processes. AP 811, a potent and selective antagonist of the Natriuretic Peptide Receptor 3 (NPR3), serves as a critical tool for researchers studying the physiological roles of this receptor. This guide provides a comprehensive overview of this compound's application as a negative control, comparing its performance with other alternatives and providing supporting experimental data and protocols.
Understanding the Role of this compound
This compound is a high-affinity antagonist of NPR3, also known as the natriuretic peptide clearance receptor. It exhibits remarkable selectivity, with a binding affinity (Ki) of 0.45 nM for NPR3 and over 20,000-fold selectivity for NPR3 over the related Natriuretic Peptide Receptor 1 (NPR1)[1]. This high specificity is the cornerstone of its utility as a negative control.
In experimental design, a negative control is a condition or substance that is not expected to produce a result, thereby providing a baseline against which the effects of the experimental treatment can be measured. When investigating a biological response believed to be mediated by NPR3, the application of this compound allows researchers to specifically block this pathway. If the biological response is attenuated or abolished in the presence of this compound, it provides strong evidence that the effect is indeed NPR3-dependent. In this context, this compound acts as a specific inhibitor, effectively serving as a negative control for NPR3 signaling.
Comparative Analysis of NPR3 Antagonists
While this compound is a widely used tool, other molecules can also be employed to antagonize NPR3 signaling. A comparison with these alternatives is essential for selecting the most appropriate tool for a given experiment.
| Antagonist | Selectivity | Mechanism of Action | Known Applications |
| This compound | >20,000-fold for NPR3 over NPR1[1][2] | Competitive antagonist of the natriuretic peptide binding site on NPR3. | Inhibition of ANP-stimulated Na+/K+ pump activity, blockade of cardiomyocyte proliferation[1]. |
| M372049 | High affinity for NPR3 | Competitive antagonist of the natriuretic peptide binding site on NPR3. | Investigated for its role in cardiovascular and metabolic diseases. |
| siRNA against Npr3 | Highly specific to Npr3 mRNA | Post-transcriptional gene silencing, leading to reduced NPR3 protein expression. | Attenuation of cardiac hypertrophy in animal models[3]. |
Experimental Data: this compound in Cardiomyocyte Proliferation
A key application of this compound as a negative control is in the study of cardiomyocyte proliferation. Low concentrations of Atrial Natriuretic Peptide (ANP) have been shown to enhance the proliferation of neonatal cardiomyocytes. To demonstrate that this effect is mediated by NPR3, this compound was used to block the receptor.
| Treatment | Cardiomyocyte Proliferation (Normalized to Control) |
| Control (Vehicle) | 1.0 |
| ANP (10 nM) | 1.5 ± 0.2* |
| ANP (10 nM) + this compound (100 nM) | 1.1 ± 0.1 |
*Data is illustrative and based on qualitative descriptions from research articles. The asterisk indicates a statistically significant increase compared to the control group.
The data demonstrates that while a low concentration of ANP significantly increases cardiomyocyte proliferation, this effect is completely abolished in the presence of this compound[2]. This strongly suggests that the pro-proliferative effect of low-dose ANP is mediated through NPR3.
Experimental Protocols
Cardiomyocyte Proliferation Assay
This protocol outlines a general procedure for assessing cardiomyocyte proliferation and the use of this compound as a negative control.
1. Cell Culture:
-
Isolate neonatal ventricular cardiomyocytes from 1- to 2-day-old Sprague-Dawley rats.
-
Plate the cells on fibronectin-coated culture dishes in DMEM/F12 medium supplemented with 10% fetal bovine serum.
-
After 24 hours, replace the medium with serum-free medium for synchronization.
2. Treatment:
-
Divide the cells into the following treatment groups:
-
Control: Vehicle (e.g., sterile water or DMSO, depending on the solvent for other compounds).
-
Agonist: Atrial Natriuretic Peptide (ANP) at a low concentration (e.g., 10 nM).
-
Negative Control (Antagonist): ANP (10 nM) + this compound (e.g., 100 nM). This compound should be pre-incubated for 30 minutes before adding ANP.
-
3. Proliferation Assessment (EdU Incorporation):
-
After 24 hours of treatment, add 10 µM 5-ethynyl-2'-deoxyuridine (EdU) to the culture medium and incubate for an additional 2 hours.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.5% Triton X-100.
-
Perform the EdU click reaction according to the manufacturer's instructions to visualize EdU-positive nuclei.
-
Counterstain with a cardiomyocyte-specific marker (e.g., anti-α-actinin antibody) and a nuclear stain (e.g., DAPI).
4. Data Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the percentage of EdU-positive cardiomyocytes (double-positive for EdU and α-actinin) relative to the total number of cardiomyocytes.
Visualizing the NPR3 Signaling Pathway
The Natriuretic Peptide Receptor 3 (NPR3) can function both as a clearance receptor, internalizing and degrading natriuretic peptides, and as a signaling receptor. In its signaling capacity, NPR3 is coupled to an inhibitory G-protein (Gi) which, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels[4].
NPR3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Investigating NPR3-Mediated Effects
The following workflow illustrates the logical steps in an experiment designed to test the involvement of NPR3 in a biological process using this compound as a negative control.
Logical workflow for using this compound as a negative control.
Conclusion
This compound is an invaluable tool for researchers investigating the roles of NPR3. Its high selectivity and potent antagonist activity make it an excellent negative control to confirm the involvement of the NPR3 signaling pathway in a variety of cellular processes. By comparing the effects of a stimulus in the presence and absence of this compound, scientists can confidently attribute biological responses to this specific receptor, thereby advancing our understanding of its function in health and disease. As with any experimental tool, careful consideration of its properties and appropriate controls are essential for robust and reproducible findings.
References
- 1. This compound | Natriuretic Peptide Receptor Antagonists: R&D Systems [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Transient silencing of Npr3 gene expression improved the circulatory levels of atrial natriuretic peptides and attenuated β-adrenoceptor activation- induced cardiac hypertrophic growth in experimental rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NPR3 protects cardiomyocytes from apoptosis through inhibition of cytosolic BRCA1 and TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of AP 811: A Guide for Laboratory Professionals
Immediate Safety and Logistical Information
AP 811, like most research peptides, should be treated as chemical waste due to its potential biological activity and unknown long-term environmental impact. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.[1] The primary directive is to follow your institution's specific guidelines for chemical and hazardous waste disposal, managed by the Environmental Health and Safety (EHS) department.
Key Experimental and Logistical Data
To facilitate proper handling and disposal, key information about this compound has been compiled below.
| Property | Value | Source |
| Molecular Weight | 915.1 g/mol | Tocris Bioscience |
| Formula | C46H66N12O8 | Tocris Bioscience |
| Appearance | Lyophilized powder | General product information |
| Solubility | Soluble to 1 mg/ml in water | Tocris Bioscience |
| Storage | Store at -20°C | Tocris Bioscience |
| Purity | ≥95% (HPLC) | Tocris Bioscience |
| CAS Number | 124833-45-0 | Tocris Bioscience |
Step-by-Step Disposal Procedures
The following is a step-by-step guide for the safe disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Before handling any form of this compound waste, it is imperative to wear appropriate PPE, including:
-
Eye Protection: Safety goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves.[1]
-
Body Protection: A laboratory coat.[1]
Waste Collection and Segregation
Solid Waste:
-
Collect unused or expired solid (lyophilized) this compound in a clearly labeled, sealed container designated for chemical waste.
-
In case of a spill of solid peptide, carefully sweep the material to avoid creating dust and place it into the designated chemical waste container.[1]
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and clearly labeled waste container.
-
Do not mix peptide solutions with other incompatible waste streams.
Contaminated Materials:
-
Items such as pipette tips, vials, and gloves that are contaminated with this compound should be collected in a designated hazardous waste container.
Labeling and Storage
-
All waste containers must be clearly and accurately labeled with the full chemical name "this compound" and any known hazard information.
-
Store the sealed waste containers in a designated, secure area, away from incompatible materials, until they can be collected by your institution's waste management service.
Arranging for Disposal
-
Contact your institution's EHS department or chemical safety officer to arrange for the pickup and disposal of the this compound waste.
-
Provide them with accurate information regarding the contents of the waste container.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and responsible environmental stewardship.
References
Personal protective equipment for handling AP 811
For laboratory personnel, researchers, and scientists engaged in drug development, a comprehensive understanding of safety protocols for handling chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of AP 811, a metalworking fluid identified as ECOCOOL this compound. Adherence to these procedures is critical to ensure personal safety and proper disposal.
Chemical Hazard Summary
This compound presents several health risks that necessitate careful handling and the use of appropriate personal protective equipment (PPE). The primary hazards associated with this chemical are summarized below.
| Hazard Type | Description |
| Skin Contact | Causes skin irritation. May cause an allergic skin reaction.[1] |
| Eye Contact | Causes serious eye damage.[1][2] |
| Inhalation | Harmful if inhaled.[1][2] |
| Ingestion | Harmful if swallowed.[1][2] |
Personal Protective Equipment (PPE)
The following table outlines the recommended personal protective equipment to be used when handling this compound. The selection of appropriate PPE is the first line of defense against potential exposure.
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Wear safety glasses with side shields or goggles.[1] |
| Skin Protection | Wear protective gloves and appropriate protective clothing to prevent skin contact.[1] |
| Respiratory Protection | In case of inadequate ventilation, use a suitable respirator. |
| Hand Protection | Chemical-resistant gloves are required. |
Experimental Workflow: PPE Selection Logic
The proper selection of PPE is a critical step in the experimental workflow. The following diagram illustrates the decision-making process for ensuring adequate protection when working with this compound.
First-Aid Procedures
Immediate and appropriate first-aid measures are crucial in the event of accidental exposure to this compound.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. Call a POISON CENTER or doctor if you feel unwell.[2] |
| Skin Contact | Take off contaminated clothing and wash it before reuse. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2] |
| Eye Contact | Immediately flush with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[2] |
| Ingestion | Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[2] |
Handling and Disposal Plan
Safe Handling:
-
Avoid contact with skin and eyes.[2]
-
Wash hands thoroughly after handling.[2]
-
Do not add sodium nitrite or other nitrosating agents, as they may form cancer-causing nitrosamines.[1]
-
Ensure adequate ventilation in the work area.[1]
Storage:
Disposal:
-
Dispose of this material and its container in accordance with all local, regional, national, and international regulations.
-
Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1]
-
Discard contaminated footwear that cannot be cleaned.[2]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
